Biotin-X-NHS
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H30N4O6S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
InChI |
InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |
InChI-Schlüssel |
UVGHPGOONBRLCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Synonyme |
NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Biotin-X-NHS: A Technical Guide to an Essential Biotinylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-X-NHS (Biotin-amidohexanoyl-N-hydroxysuccinimide ester) is a widely utilized amine-reactive biotinylation reagent crucial for the stable labeling of proteins, antibodies, and other biomolecules.[1][2] Its utility stems from the high-affinity interaction between biotin and avidin or streptavidin, forming the basis for numerous detection and purification systems in biotechnology and drug development.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and key quantitative data to empower researchers in their applications.
Core Concepts: Structure and Functionality
This compound is characterized by three key functional components:
-
Biotin Moiety: A vitamin (B7) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin.[3][4]
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily forms stable amide bonds with primary amines (-NH2) found on target biomolecules, such as the side chains of lysine residues and the N-termini of proteins.[5][6]
-
Spacer Arm: A 6-atom aminocaproic acid spacer that separates the biotin moiety from the NHS ester.[3][7] This extended spacer arm is critical for mitigating steric hindrance, thereby enhancing the accessibility of the biotin for binding to avidin or streptavidin.[2][8]
The cell-membrane permeability of this compound also allows for the labeling of intracellular proteins.[1]
Mechanism of Action
The biotinylation process using this compound is a two-step nucleophilic substitution reaction.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a primary amine from the target biomolecule on the carbonyl carbon of the NHS ester.[6] This reaction is most efficient in a slightly alkaline environment (pH 7-9) where the primary amines are deprotonated and thus more nucleophilic.[1][3]
-
Amide Bond Formation: This attack leads to the formation of a stable, covalent amide bond between the biotinyl-spacer arm moiety and the target molecule, with the concomitant release of the N-hydroxysuccinimide leaving group.[6]
A significant competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders the reagent inactive.[6] Therefore, it is crucial to perform the reaction in amine-free buffers and to use freshly prepared this compound solutions.[1][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the biotin-streptavidin interaction.
| Property | Value | Reference(s) |
| Chemical Formula | C20H30N4O6S | [1] |
| Molecular Weight | 454.54 g/mol | [1] |
| Spacer Arm Length | 22.4 Å | [10] |
| Optimal Reaction pH | 7-9 | [1][3] |
| Solubility | Soluble in DMSO and DMF (20 mg/ml) | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
| Stability | At least 2 years at -20°C | [1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Association Rate Constant (kon) | 3.0 x 10^6 - 4.5 x 10^7 M-1s-1 | [11] |
| Dissociation Constant (Kd) | ~10^-14 M | [4][12] |
Table 2: Biotin-Streptavidin Interaction Kinetics
Experimental Protocols
A. Protein Biotinylation with this compound
This protocol provides a general procedure for the biotinylation of proteins. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.3 mg of this compound in 500 µL of solvent.[10]
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[13] If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[14]
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess. A 10- to 20-fold molar excess of biotin reagent over the protein is a common starting point.[13][15] For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be necessary.[13]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. For example, add 5 µL of 1M glycine per 100 µL of reaction mixture. Incubate for 15-30 minutes at room temperature.[9][16]
-
Purification: Remove excess, unreacted biotinylation reagent and the quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).[7][14]
B. Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[1][17]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
PBS (or a compatible buffer)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and an equivalent volume of buffer (e.g., PBS) as your sample. Measure the absorbance at 500 nm (A500_blank).[1]
-
Sample Measurement: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution. Mix and incubate for 5-10 minutes at room temperature. Measure the absorbance at 500 nm (A500_sample).[1]
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the Beer-Lambert law. Several kits provide detailed calculation protocols and online calculators.[17][18] A decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, as biotin displaces the HABA dye from the avidin.[1][18]
Visualizations
Caption: Mechanism of protein biotinylation with this compound.
Caption: General experimental workflow for protein biotinylation.
Caption: The tetrameric structure of streptavidin allows for the binding of up to four biotin molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [cogershop.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anaspec.com [anaspec.com]
- 6. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]
- 7. itwreagents.com [itwreagents.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. dianova.com [dianova.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 13. proteochem.com [proteochem.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Biotin-X-NHS: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-X-NHS (Biotin-amidohexanoyl-N-hydroxysuccinimide ester), a widely used reagent for the biotinylation of proteins, antibodies, and other biomolecules. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its use in typical bioconjugation experiments.
Chemical Structure and Properties
This compound is a derivative of biotin that has been activated with an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins. A key feature of this compound is the presence of a 6-atom spacer arm (an aminohexanoic acid linker), which helps to minimize steric hindrance between the biotin moiety and the labeled molecule. This reduced steric hindrance can improve the binding of the biotinylated molecule to avidin or streptavidin.
The chemical structure of this compound is as follows:
-
Systematic Name: 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-2,5-dioxo-hexanoic acid, 1-pyrrolidinyl ester[1]
-
Synonyms: NHS-LC-Biotin, Biotinamidohexanoic acid N-hydroxysuccinimide ester, (+)-Biotinamidocaproate N-hydroxysuccinimidyl ester, N-(+)-Biotinyl-6-aminocaproic acid N-succinimidyl ester[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and application of the reagent.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₀N₄O₆S | [1] |
| Molecular Weight | 454.54 g/mol | [2] |
| CAS Number | 72040-63-2 | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | Data not readily available. For the related compound Biotin-NHS (without the spacer arm), the melting point is 212-214 °C. | [3][4] |
| Solubility | Soluble in DMSO (≥20 mg/mL), DMF (≥20 mg/mL), and Methanol. A water-soluble version (Sulfothis compound) is also available. | [1][2][5] |
| Purity | Typically ≥95% (determined by NMR or HPLC) | [1] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. Stable for at least 2 years under these conditions. | [2] |
| UV-Vis Absorbance | This compound itself does not have a strong characteristic UV-Vis absorbance. However, the N-hydroxysuccinimide (NHS) leaving group released during the biotinylation reaction absorbs light at approximately 260 nm. This can be used to monitor the progress of the reaction or the hydrolysis of the reagent. | [6] |
Reaction Mechanism with Primary Amines
This compound facilitates the covalent attachment of biotin to molecules containing primary amines through a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range of 7-9. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the this compound.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
The following is a general protocol for the biotinylation of proteins using this compound. The optimal conditions, particularly the molar ratio of this compound to the protein, may need to be determined empirically for each specific application.
Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein to be biotinylated
-
Reaction Buffer: Phosphate-buffered saline (PBS) or another amine-free buffer at pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Desalting column or dialysis tubing for purification.
Protocol for Protein Biotinylation
-
Prepare the Protein Solution:
-
Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines. If necessary, dialyze the protein against the Reaction Buffer before proceeding.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to use anhydrous solvent and prepare this solution fresh.
-
-
Biotinylation Reaction:
-
Add a calculated amount of the this compound solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess this compound.
-
-
Purification:
-
Remove the excess, unreacted this compound and the reaction byproducts (N-hydroxysuccinimide and quenched reagent) by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for protein biotinylation.
References
The Pivotal Role of the Spacer Arm in Biotin-X-NHS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The remarkably strong and specific non-covalent interaction between biotin and avidin or streptavidin serves as a robust tool for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1] However, the efficiency of this interaction can be significantly impeded by steric hindrance, particularly when biotin is attached to bulky macromolecules. Biotin-X-NHS, a derivative of biotin, is designed to overcome this challenge. This technical guide delves into the critical role of its spacer arm, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in optimizing their biotinylation-based assays.
At its core, this compound is an amine-reactive biotinylation reagent.[2] The N-hydroxysuccinimide (NHS) ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[3][4][5] What distinguishes this compound is the presence of a six-atom spacer arm, chemically a 6-aminocaproic acid linker, which distances the biotin molecule from its conjugation site.[2] This seemingly simple modification has profound implications for the accessibility of biotin and the overall success of subsequent applications.
The Spacer Arm: Mitigating Steric Hindrance and Enhancing Accessibility
The binding pocket for biotin is located approximately 9 Å below the surface of the avidin molecule.[1] When biotin is directly conjugated to a large protein, the bulk of the protein can physically obstruct access to this binding pocket, leading to inefficient capture and reduced assay sensitivity. The spacer arm in this compound acts as a flexible tether, extending the biotin moiety away from the surface of the labeled molecule.[6] This increased spatial separation is crucial for overcoming steric hindrance and ensuring that the biotin is readily accessible to the binding sites of avidin or streptavidin.[1][6]
Quantitative Impact of Spacer Arm Length
The length of the spacer arm is a critical determinant of binding efficiency. A study by Muratsugu and Nishida (2019) demonstrated a clear correlation between the "bridge length" of various biotinylation reagents and the resulting signal in a solid-phase binding assay.[7] As the spacer arm length increased, the dose-response curve of the assay improved, indicating a more efficient interaction between the immobilized biotin and enzyme-labeled streptavidin.[7] This suggests that longer spacer arms are more effective at mitigating the steric hindrance imposed by the streptavidin-enzyme conjugate.[7]
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5[3][8][9] | Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins. |
| This compound (NHS-LC-Biotin) | 22.4 [3][6][10] | Provides a good balance of spacer length for many applications, effectively reducing steric hindrance. |
| NHS-LC-LC-Biotin | 30.5[3][10] | Long, hydrophilic spacer arm for further minimization of steric hindrance. |
Experimental Protocols
Protein Biotinylation using this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9][12] For more dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess may be required.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9][11]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[9][11]
Caption: Workflow for protein biotinylation using this compound.
Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the enrichment of a biotinylated protein from a complex mixture using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein sample (e.g., cell lysate)
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount of beads to a new tube. Place the tube on a magnetic rack and remove the storage buffer.[13]
-
Equilibration: Wash the beads three times with Binding/Wash Buffer.[13]
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for at least 30 minutes at room temperature or 4°C with gentle mixing.[13]
-
Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[14]
-
Elution: Add Elution Buffer to the beads and heat to 95-100°C for 5-10 minutes to release the bound proteins.
-
Analysis: Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
Caption: Workflow for streptavidin pull-down of biotinylated proteins.
Indirect ELISA with a Biotinylated Secondary Antibody
This protocol outlines the use of a biotinylated secondary antibody in an indirect ELISA for signal amplification.
Materials:
-
Antigen-coated and blocked microplate
-
Primary antibody
-
This compound labeled secondary antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Diluent Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Primary Antibody Incubation: Add the primary antibody, diluted in Diluent Buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the biotinylated secondary antibody, diluted in Diluent Buffer, to each well. Incubate for 1 hour at room temperature.[15]
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate, diluted in Diluent Buffer, to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for an indirect ELISA using a biotinylated secondary antibody.
Application in Signaling Pathway Analysis: Cell Surface Proteomics
A powerful application of biotinylation reagents with spacer arms is in the study of cell surface proteins and their involvement in signaling pathways. By using membrane-impermeable versions of these reagents (e.g., Sulfo-NHS-LC-Biotin), researchers can specifically label proteins on the exterior of a cell. This allows for the isolation and identification of cell surface proteins and the characterization of their changes in response to various stimuli, providing insights into signaling cascades.
For example, cell surface biotinylation coupled with quantitative proteomics has been used to identify proteins involved in the FAK-PI3K-mTOR signaling pathway, which is crucial in cancer metastasis.[16] By comparing the cell surface proteomes of cells with different metastatic potential, researchers can pinpoint key receptors and adhesion molecules that drive this pathway.
Caption: Simplified FAK-PI3K-mTOR signaling pathway in cancer metastasis.
Conclusion
The spacer arm of this compound is a critical design feature that significantly enhances the utility of biotinylation in modern life science research. By physically separating the biotin moiety from the labeled molecule, the spacer arm effectively mitigates steric hindrance, leading to more efficient binding to avidin and streptavidin. This translates to improved sensitivity and reliability in a wide range of applications, from protein purification to the elucidation of complex signaling pathways. The selection of a biotinylation reagent with an appropriate spacer arm, such as this compound, is therefore a key consideration for researchers aiming to achieve robust and reproducible results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound [cogershop.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. apexbt.com [apexbt.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. proteochem.com [proteochem.com]
- 10. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
Biotin-X-NHS solubility and stability
An In-depth Technical Guide to Biotin-X-NHS: Solubility and Stability for Researchers
Introduction
This compound (N-hydroxysuccinimidyl-6-(biotinamido)hexanoate) is a widely utilized amine-reactive biotinylation reagent in molecular biology, immunology, and drug development. It facilitates the covalent attachment of biotin to proteins, peptides, and other biomolecules containing primary amines. The reagent consists of a biotin moiety, a six-atom spacer arm to minimize steric hindrance, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (-NH₂) under mild alkaline conditions to form stable amide bonds.[1][2][3]
This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and protocols for its effective use in research and development.
Solubility
The solubility of this compound is a critical factor in preparing stock solutions and performing labeling reactions. As a water-insoluble compound, it must first be dissolved in an anhydrous organic solvent before being added to an aqueous reaction buffer.[2][4] The most commonly used solvents are dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[1][5][6]
It is imperative to use high-purity, amine-free grades of these solvents, as any contaminating primary or secondary amines can react with the NHS ester, reducing its activity.[7] Similarly, the presence of water will lead to hydrolysis.[8][9]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| Dimethylsulfoxide (DMSO) | ~20 mg/mL[3][6] | Good solubility.[1] Must be anhydrous. |
| Dimethylformamide (DMF) | ~20 mg/mL[3][6] | Moderately soluble.[1] Must be anhydrous and amine-free. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3][6] | Sparingly soluble in aqueous buffers. This demonstrates the limited solubility when a concentrated DMSO stock is diluted. |
Note: A water-soluble version, Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-Biotin-X-NHS), is available for applications where organic solvents may be detrimental to the target molecule.[10][11][12] This variant is soluble in water at approximately 10 mM.[12][13]
Stability and Storage
The stability of the NHS ester functional group is highly dependent on storage conditions and the chemical environment, particularly pH and the presence of moisture.
Solid Form
When stored as a solid, this compound is relatively stable. For long-term storage, it should be kept at -20°C and protected from moisture by storing it under a dry, inert gas and/or with a desiccant.[1][5][14] Under these conditions, the reagent can be stable for at least four years.[6] Before opening a vial of the reagent, it is crucial to allow it to equilibrate to room temperature to prevent water condensation, which can hydrolyze the reactive NHS ester.[5][13][14]
Stock Solutions
Stock solutions of this compound prepared in anhydrous DMSO or DMF can be stored for limited periods. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and the introduction of moisture from atmospheric condensation.[8]
Table 2: Stability of this compound Solutions
| Solvent | Storage Temperature | Stability | Notes |
| Anhydrous DMSO | -20°C | Up to 1 month[10][11] | Must be protected from moisture. |
| Anhydrous DMF | -20°C | Up to 1-2 months[7] | Must be protected from moisture and be amine-free. |
| Aqueous Buffer | Room Temperature / 4°C | Highly Unstable | Aqueous solutions are not recommended for storage and should be used immediately.[6][7] |
Stability in Aqueous Solutions (Hydrolysis)
In aqueous solutions, the NHS ester of this compound is susceptible to hydrolysis, a competing reaction that converts the active ester into an unreactive carboxylic acid, releasing N-hydroxysuccinimide. This hydrolysis is the primary cause of reagent inactivation during biotinylation procedures.[5][13]
The rate of hydrolysis is highly pH-dependent, increasing significantly with higher pH.[7][12] While the optimal pH for the reaction with primary amines is between 7 and 9, the increased rate of hydrolysis at higher pH values must be considered.[2]
Table 3: Half-life of NHS Esters in Aqueous Solution
| pH | Approximate Half-life |
| 7.0 | 2-7 hours[5][12][13][15] |
| 8.0-8.5 | ~15-60 minutes |
| 9.0 | Minutes[5][12][13][15] |
Note: These values are general for NHS esters. The half-life for the water-soluble Sulfo-NHS-LC-Biotin was found to be less than 15 minutes at pH values above 8.0, but exceeded 2 hours at a pH below 6.5.[16] This provides a useful reference for the behavior of the standard NHS ester.
The relationship between the desired aminolysis reaction and the competing hydrolysis is a key consideration for optimizing any biotinylation protocol.
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general workflow for labeling proteins with this compound. Optimal conditions, particularly the molar excess of the biotin reagent, may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, HEPES, or bicarbonate)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[14][17]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)[18]
-
Desalting column or dialysis equipment for purification[14][18]
Procedure:
-
Preparation of Protein: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[14][17] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[5] If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.[14][17] Allow the vial of solid reagent to warm to room temperature before opening.[17]
-
Biotinylation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of biotin reagent over the protein is a common starting point.[14][17] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[17]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][17] Gentle mixing during incubation can improve efficiency.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. Add Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove excess, non-reacted biotin reagent and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration/desalting column.[14][18]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]
- 11. Biotin-NHS, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. proteochem.com [proteochem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tinzyme.com [tinzyme.com]
- 18. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Biotin-X-NHS: Core Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-X-NHS, a versatile reagent widely employed in molecular biology for the biotinylation of proteins and other biomolecules. We will delve into its chemical properties, mechanism of action, and key applications, supported by detailed experimental protocols and quantitative data. This guide is intended to equip researchers with the knowledge to effectively utilize this compound in their experimental workflows.
Introduction to this compound
This compound, also known as Biotinamidohexanoic acid N-hydroxysuccinimide ester, is an amine-reactive biotinylation reagent. Its structure features a biotin moiety, a long-chain spacer arm (6-aminocaproic acid), and an N-hydroxysuccinimide (NHS) ester. This configuration allows for the covalent attachment of biotin to molecules containing primary amines, such as proteins, peptides, and amine-modified nucleic acids. The extended spacer arm is a key feature, as it helps to minimize steric hindrance between the biotin molecule and the labeled protein, thereby improving the accessibility of biotin for binding to avidin or streptavidin.[1][2]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₄O₆S |
| Molecular Weight | 454.54 g/mol [1] |
| Appearance | White to off-white powder[1][2] |
| Solubility | Soluble in DMSO and DMF (20 mg/ml), and methanol[1][2] |
| Stability | Stable for at least 2 years when stored at -20°C, protected from light and moisture[1][2] |
Mechanism of Action
The biotinylation reaction with this compound is a straightforward and efficient process. The NHS ester is a highly reactive group that readily couples with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7-9.[1][3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1]
Figure 1. Reaction mechanism of this compound with a primary amine on a protein.
Core Applications in Molecular Biology
The ability to covalently attach biotin to biomolecules has made this compound an invaluable tool in a wide range of molecular biology applications.
Protein Biotinylation for Detection and Purification
Biotinylated proteins can be easily detected and purified using the high-affinity interaction between biotin and avidin or streptavidin. This principle is fundamental to numerous techniques, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Biotinylated detection antibodies, in conjunction with streptavidin-enzyme conjugates, can significantly amplify the signal, leading to enhanced sensitivity and lower detection limits.[4][5]
-
Western Blotting: Similar to ELISA, using a biotinylated secondary antibody and a streptavidin-enzyme conjugate provides a highly sensitive detection method.
-
Immunoprecipitation (Pull-Down Assays): A biotinylated "bait" protein can be immobilized on streptavidin-coated beads to capture and isolate its interacting "prey" proteins from a complex mixture like a cell lysate.[6][7]
-
Affinity Chromatography: Biotinylated proteins can be purified from a mixture by passing it through a column containing immobilized avidin or streptavidin.
Cell Surface Protein Labeling
Because this compound is membrane-permeable, it can be used to label both intracellular and cell surface proteins.[1][8] For specific labeling of cell surface proteins, the membrane-impermeable version, Sulfo-NHS-X-Biotin, is often preferred.[9][10] The biotinylated cell surface proteins can then be isolated and identified, providing insights into the cell surface proteome. This is a powerful technique for studying receptor-ligand interactions, protein trafficking, and identifying cell-type-specific markers.
Flow Cytometry
Biotinylated primary antibodies can be used in flow cytometry for the detection of cell surface markers. The signal is then visualized using a fluorescently labeled streptavidin conjugate.[9][11] This method offers flexibility in multicolor panel design, as a single fluorescent streptavidin conjugate can be used to detect various biotinylated primary antibodies.
Proximity Labeling
In proximity labeling techniques like BioID, a protein of interest is fused to a biotin ligase.[12][13] Upon addition of biotin, the ligase generates reactive biotin species that covalently label proteins in close proximity. While this compound is not directly used in the enzymatic reaction of BioID, the principles of biotinylating proteins for subsequent capture and identification are central to this powerful technique for mapping protein-protein interactions in living cells.
Quantitative Data
The degree of biotinylation, or the number of biotin molecules per protein molecule, is a critical parameter that can influence the outcome of an experiment. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method used to quantify biotin incorporation.[2]
Table 1: Typical Molar Excess of this compound and Resulting Degree of Labeling for IgG
| Protein Concentration | Molar Excess of this compound | Typical Degree of Labeling (moles Biotin / mole IgG) |
| 10 mg/mL | ≥ 12-fold | 8 - 12[14] |
| 2 mg/mL | ≥ 20-fold | 3 - 5[14] |
| 1-10 mg/mL | 20-fold | 4 - 6[15] |
Note: The optimal molar excess can vary depending on the specific protein and desired degree of labeling and should be determined empirically.
Table 2: Comparison of Biotinylation Reagents
| Feature | This compound | Sulfo-NHS-Biotin |
| Spacer Arm | Long (aminocaproic acid) | Short (valeric acid) or Long |
| Membrane Permeability | Permeable[1][8] | Impermeable[9][10] |
| Solubility | Requires organic solvent (DMSO, DMF)[1][2] | Water-soluble[9][10] |
| Primary Application | General protein biotinylation, intracellular labeling | Cell surface protein labeling |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol is a general guideline for the biotinylation of proteins, such as antibodies.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for removal of excess biotin
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 4.55 mg of this compound in 1 mL of DMSO.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted this compound and the quenching reagent by dialysis against PBS or by using a desalting column.
Figure 2. Experimental workflow for protein biotinylation with this compound.
Protocol for Cell Surface Protein Biotinylation
This protocol is a general guideline for labeling cell surface proteins of cells in suspension. For adherent cells, the labeling can be performed directly in the culture dish.
Materials:
-
Cells in suspension
-
This compound
-
Anhydrous DMSO
-
Ice-cold PBS, pH 8.0
-
Ice-cold Quenching Buffer (100 mM Glycine in PBS, pH 8.0)
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).
-
Prepare a 20 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 2-5 mM.
-
Incubate the reaction for 30 minutes at room temperature or on ice with gentle agitation.
-
Quench the reaction by adding an equal volume of ice-cold Quenching Buffer. Incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess biotin and quenching reagent.
-
The biotinylated cells are now ready for downstream applications such as cell lysis for immunoprecipitation or analysis by flow cytometry.
Protocol for Immunoprecipitation (Pull-Down Assay)
This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing the "prey" protein
-
Streptavidin-coated magnetic or agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Immobilize the Bait Protein: Incubate the biotinylated bait protein with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove any unbound bait protein.
-
Bind the Prey Protein: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the captured protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Figure 3. Workflow for a protein-protein interaction pull-down assay.
Conclusion
This compound is a powerful and versatile reagent for the biotinylation of proteins and other biomolecules. Its long spacer arm and efficient amine-reactive chemistry make it suitable for a wide array of applications in molecular biology, from sensitive detection in immunoassays to the elucidation of protein-protein interaction networks. By understanding the principles of biotinylation and optimizing experimental conditions, researchers can effectively leverage this compound to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandwich ELISA, Biotin-labelled antibody - Immunoassays | BioVendor Research and Diagnostics Products [biovendor.com]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. Proximity labeling - Wikipedia [en.wikipedia.org]
- 13. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Introduction to Proximity Labeling [sigmaaldrich.com]
An In-depth Technical Guide to the Membrane Permeability of Biotin-X-NHS for Intracellular Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-X-NHS, a key reagent for the intracellular labeling of proteins and other biomolecules. We will delve into its membrane permeability, the mechanisms governing its entry into cells, and detailed protocols for its application. This document also presents a comparative analysis with its membrane-impermeable counterpart, Sulfo-Biotin-X-NHS, and explores the potential cellular implications of intracellular biotinylation.
Introduction to this compound
This compound (Biotin-N-hydroxysuccinimide ester with a 6-atom spacer) is a widely utilized amine-reactive biotinylation reagent. Its primary function is to covalently attach a biotin moiety to proteins, peptides, and other molecules containing primary amines, such as the lysine residue side chains or the N-terminus of polypeptides.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with these primary amines in a pH range of 7-9 to form stable amide bonds.[5] The "X" in its name refers to a 6-atom spacer arm (aminocaproic acid) that separates the biotin molecule from the reactive NHS ester. This spacer helps to minimize steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin conjugates in downstream applications.[3][4]
A crucial characteristic of this compound for intracellular labeling is its cell membrane permeability.[1][4][5] This property is attributed to its uncharged and hydrophobic nature, which allows it to passively diffuse across the lipid bilayer of the cell membrane. This contrasts with its sulfonated counterpart, Sulfo-Biotin-X-NHS, which carries a negative charge and is therefore membrane-impermeable, restricting its labeling activity to the cell surface.[5]
Physicochemical Properties and Data Presentation
Understanding the properties of this compound is essential for its effective use in intracellular labeling experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀N₄O₆S | [3] |
| Molecular Weight | 454.54 g/mol | [3][4] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | [1][3][4] |
| Reactivity | Reacts with primary amines (-NH₂) | [1][5] |
| Optimal Reaction pH | 7-9 | [5] |
| Membrane Permeability | Permeable | [1][4][5] |
Mechanism of Cellular Uptake and Intracellular Labeling
The primary mechanism for the entry of this compound into cells is believed to be passive diffusion .[6][7][8] As a relatively small and uncharged molecule, it can traverse the hydrophobic core of the plasma membrane without the need for cellular energy or specific transporters.
Once inside the cell, this compound can react with primary amines on intracellular proteins, leading to their biotinylation. The extent of intracellular labeling is influenced by several factors, including the concentration of the reagent, incubation time, temperature, and the abundance and accessibility of primary amines on intracellular targets.
Experimental Protocols
General Protocol for Intracellular Labeling of Cultured Cells
This protocol provides a general guideline for the intracellular biotinylation of mammalian cells in suspension or adherent cultures. Optimization may be required for specific cell types and experimental goals.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Cell culture medium
-
Cultured cells
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
For cells in suspension, pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS (pH 8.0). Resuspend the cells to a concentration of approximately 1-25 x 10⁶ cells/mL in PBS (pH 8.0).
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 4.5 mg of this compound in 1 mL of DMSO for a 10 mM solution.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add quenching buffer to a final concentration of 10-20 mM (e.g., add Tris to a final concentration of 20 mM).
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Pellet the cells by centrifugation and wash three times with PBS to remove excess reagent and byproducts.
-
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent analysis, such as western blotting or affinity purification.
-
Comparative Labeling: Intracellular vs. Cell Surface
To differentiate between intracellular and cell-surface proteins, a parallel experiment using the membrane-impermeable Sulfo-Biotin-X-NHS can be performed.
Procedure:
-
Follow the general protocol for intracellular labeling with this compound for one set of cells.
-
For a parallel set of cells, substitute this compound with an equimolar concentration of Sulfo-Biotin-X-NHS. Note that Sulfo-Biotin-X-NHS is water-soluble, so the stock solution can be prepared in PBS.
-
After labeling, quenching, and washing, lyse the cells from both experimental groups.
-
Isolate the biotinylated proteins from both lysates using streptavidin-agarose beads.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against proteins of interest that are known to be located either in the cytoplasm or on the cell surface. This will confirm the intracellular labeling by this compound and the cell-surface-specific labeling by Sulfo-Biotin-X-NHS.
Quantitative Analysis of Labeling Efficiency
While direct quantification of intracellular labeling efficiency with this compound is not extensively documented in the literature, several methods can be employed to assess the extent of biotinylation.
| Method | Description | Advantages | Disadvantages |
| Western Blotting | Labeled cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with streptavidin-HRP to visualize all biotinylated proteins. | Simple, provides a qualitative overview of labeled proteins. | Not quantitative, relies on antibody/streptavidin affinity. |
| Flow Cytometry | Cells are permeabilized and stained with a fluorescently labeled streptavidin conjugate. The fluorescence intensity is then measured by flow cytometry. | Provides quantitative data on the percentage of labeled cells and the relative amount of labeling per cell. | Requires cell permeabilization, which can affect cell integrity. |
| Mass Spectrometry | Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify and quantify the labeled proteins and their specific biotinylation sites. | Highly sensitive and specific, provides comprehensive information on the biotinylated proteome. | Technically demanding and requires specialized equipment. |
Potential Effects on Cellular Signaling Pathways and Cytotoxicity
The introduction of any exogenous molecule into a cell has the potential to elicit a cellular response. While this compound is primarily used as a labeling reagent, it is important to consider its potential off-target effects.
-
NHS Ester Reactivity: NHS esters can react with other nucleophiles besides primary amines, although with lower efficiency. This could lead to the modification of other residues on proteins or other biomolecules.
-
Biotin's Biological Roles: At pharmacological concentrations, biotin itself can influence cellular processes, including gene expression and cell proliferation.[9][10][11][12][13][14] However, the concentrations of this compound typically used for labeling are significantly lower than those used in studies of biotin's metabolic effects.
-
Cytotoxicity: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic labeling conditions for a specific cell type. Cell viability assays, such as trypan blue exclusion or MTT assays, should be conducted to assess the impact of the labeling procedure on cell health.
Conclusion
This compound is a valuable tool for researchers needing to label intracellular proteins. Its membrane permeability allows for the direct modification of targets within the cellular milieu. By understanding its chemical properties, mechanism of action, and potential cellular effects, and by employing carefully optimized protocols, scientists can effectively utilize this compound for a wide range of applications in cell biology, drug development, and proteomics research. The parallel use of its membrane-impermeable analog, Sulfo-Biotin-X-NHS, provides a powerful strategy for dissecting the subcellular localization of proteins. As with any chemical probe, careful validation and control experiments are essential to ensure the accuracy and reliability of the experimental results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria | PLOS One [journals.plos.org]
- 3. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Biotin increases glucokinase expression via soluble guanylate cyclase/protein kinase G, adenosine triphosphate production and autocrine action of insulin in pancreatic rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotin attenuation of oxidative stress, mitochondrial dysfunction, lipid metabolism alteration and 7β-hydroxycholesterol-induced cell death in 158N murine oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High‐dose biotin restores redox balance, energy and lipid homeostasis, and axonal health in a model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biotin-X-NHS Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical factors involved in the reaction of Biotin-X-NHS with primary amines. This bioconjugation technique is fundamental for labeling proteins, antibodies, and other molecules for a wide array of applications in research and drug development, including immunoassays, affinity purification, and cellular imaging.
Core Principles of the this compound Reaction
The biotinylation of molecules using N-hydroxysuccinimide (NHS) esters is a widely adopted method due to its efficiency and specificity under physiological conditions. The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]
This compound is a specific type of biotinylation reagent that incorporates a spacer arm between the biotin moiety and the NHS ester. This spacer, often a six-atom chain, is designed to minimize steric hindrance, ensuring greater accessibility of the biotin for subsequent binding to avidin or streptavidin.[3][4]
The reactivity of NHS esters is highly dependent on pH. The primary amine nucleophile needs to be in its deprotonated state to be reactive. Therefore, the reaction is most efficient in a pH range of 7.2 to 8.5.[1][5] However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the overall efficiency of the biotinylation process.[6][7]
Quantitative Data Summary
The efficiency of the this compound reaction is influenced by several factors, including the molar ratio of the reactants, the concentration of the protein, temperature, and reaction time. The following tables summarize key quantitative parameters for successful biotinylation.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 10 to 20-fold over the protein[8][9] | For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be required to achieve a similar degree of biotinylation as more concentrated solutions.[8] |
| Protein Concentration | 1 to 10 mg/mL[8] | Higher protein concentrations generally lead to more efficient labeling. |
| Reaction pH | 7.2 to 8.5[1][5] | A compromise between efficient amine reactivity and minimal NHS ester hydrolysis. Buffers should be free of primary amines (e.g., Tris).[8] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C[8][9] | Lower temperatures can be used to minimize protein degradation, but may require longer incubation times. |
| Reaction Time | 30 to 60 minutes at room temperature; 2 hours to overnight at 4°C[8][10] | The optimal time can vary depending on the specific protein and desired degree of labeling. |
| Property | Value | Source |
| Molecular Weight | 454.5 g/mol | [3] |
| Spacer Arm Length | 24.3 Å (approximate) | This is a calculated estimate based on the structure. |
| Solubility | Soluble in organic solvents like DMSO and DMF.[11][12] | Stock solutions should be prepared in these solvents before adding to the aqueous reaction mixture. |
| Stability | Stable for at least 4 years when stored at -20°C and protected from moisture.[3][5] | NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening.[8] |
Detailed Experimental Protocols
The following are generalized protocols for the biotinylation of proteins and cell surfaces using this compound. These should be optimized for specific applications.
Protocol for Protein Biotinylation
This protocol is designed for labeling a purified protein in solution.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)
-
Desalting column or dialysis cassette for removal of unreacted biotin
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[8] Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[9]
-
Reaction Setup: In a microcentrifuge tube, add the protein solution.
-
Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). The volume of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[8]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted biotin and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8]
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[14]
Protocol for Cell Surface Biotinylation
This protocol is for labeling primary amines on the surface of living cells. It is crucial to use a membrane-impermeable version of the biotinylation reagent if intracellular labeling is to be avoided. For intracellular labeling, the membrane-permeable NHS-Biotin can be used.[12]
Materials:
-
This compound (or a water-soluble, membrane-impermeable analog like Sulfo-NHS-LC-Biotin for cell surface labeling)
-
Cells in suspension or adherent in a culture plate
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer for subsequent protein extraction
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and serum proteins.[9]
-
Reagent Preparation: Prepare a fresh solution of the biotinylation reagent in PBS (pH 8.0) at a concentration of approximately 2 mM.[9]
-
Biotinylation Reaction: Resuspend the cells in the biotinylation reagent solution or add the solution to the adherent cells.
-
Incubation: Incubate the cells for 30 minutes at room temperature or on ice.[9] Incubation on ice can help to minimize internalization of the label.
-
Quenching: Wash the cells once with the quenching solution to stop the reaction.
-
Final Washes: Wash the cells three more times with ice-cold PBS to remove any unreacted biotin and quenching reagent.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of cell surface proteins.
Visualizations
The following diagrams illustrate the key chemical reaction, the experimental workflow, and the factors influencing the biotinylation reaction.
Caption: Chemical reaction of this compound with a primary amine.
Caption: General workflow for protein biotinylation.
Caption: Key factors affecting biotinylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
Biotin-X-NHS: A Technical Guide to Amine-Reactive Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features of Biotin-X-NHS (N-hydroxysuccinimidyl-6-biotinamidohexanoate), a widely utilized reagent for the covalent labeling of proteins, peptides, and other biomolecules. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols to empower researchers in designing and executing robust biotinylation strategies for a multitude of applications, including immunoassays, affinity purification, and cellular imaging.
Core Features and Chemical Properties
This compound is an amine-reactive biotinylation reagent distinguished by its N-hydroxysuccinimide (NHS) ester functional group and a long spacer arm.[1] The NHS ester enables efficient and specific labeling of primary amines (-NH2), commonly found at the N-terminus of polypeptides and on the side chain of lysine residues, forming a stable amide bond.[2][3]
A key characteristic of this compound is its extended spacer arm, composed of 6-aminohexanoic acid (also referred to as aminocaproic acid).[1][4] This spacer arm is crucial for mitigating steric hindrance, the spatial obstruction that can prevent the bulky streptavidin or avidin molecules from efficiently binding to the biotin moiety once it is conjugated to a larger biomolecule.[4][5] The increased distance provided by the spacer enhances the accessibility of the biotin, leading to improved detection sensitivity and binding efficiency in various assays.[4][5]
The reagent is cell-membrane permeable, allowing for the labeling of intracellular proteins.[1][3] It is typically a white to off-white powder, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for this compound.
| Property | Value | References |
| Molecular Weight | 454.54 g/mol | [1][6] |
| Chemical Formula | C20H30N4O6S | [1][6] |
| CAS Number | 72040-63-2 | [1][6] |
| Spacer Arm Length | 22.4 Å | [7] |
| Purity | ≥95% - ≥97% (method dependent) | [1][6] |
| Solubility | DMSO (20 mg/ml), DMF (20 mg/ml) | [1][6] |
| Optimal Reaction pH | 7.0 - 9.0 | [1][8] |
| Storage Conditions | -20°C, desiccated and protected from light | [1][9] |
| Stability | At least 2 years at -20°C | [1] |
Reaction Mechanism and Experimental Workflow
The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution.[10] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][10]
Caption: Reaction mechanism of this compound with a primary amine.
A typical experimental workflow for biotinylating a protein with this compound involves several key steps, from reagent preparation to purification of the final conjugate.
Caption: General experimental workflow for protein biotinylation.
Detailed Experimental Protocol: Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a protein in solution. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be biotinylated
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with the this compound.[1]
-
If the protein is in an incompatible buffer, exchange it into a suitable amine-free buffer using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.[7][11] The optimal ratio may need to be determined empirically.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[7][11]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Biotinylated Protein:
-
Storage of the Biotinylated Protein:
-
Store the purified biotinylated protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.
-
Applications in Research and Drug Development
The robust and specific labeling achieved with this compound makes it a valuable tool in numerous applications:
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[9]
-
Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify biotinylated proteins and their interaction partners.[9]
-
Fluorescence-Activated Cell Sorting (FACS): Biotinylated antibodies can be used to label specific cell populations for sorting and analysis.[9]
-
Intracellular Labeling: Due to its membrane permeability, this compound can be used to label proteins within living cells.[1]
-
Drug Delivery: Biotinylation can be used to target drugs to cells expressing biotin receptors.
References
- 1. adipogen.com [adipogen.com]
- 2. glenresearch.com [glenresearch.com]
- 3. apexbt.com [apexbt.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. caymanchem.com [caymanchem.com]
- 7. proteochem.com [proteochem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. proteochem.com [proteochem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Biotinylation
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or nucleic acid, is a cornerstone technique in modern life sciences.[1] The remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd = 10⁻¹⁵M) forms the basis for numerous applications in research and diagnostics.[2][3] This interaction is resistant to heat, extreme pH, and proteolysis, making it a robust tool for the detection, purification, and immobilization of biomolecules.[1][2]
Amine-reactive biotinylation reagents are a widely used class of compounds that specifically target primary amines (-NH₂), which are abundantly available on most proteins at the N-terminus and on the side chain of lysine residues.[4][5] This guide provides a comprehensive overview of the core principles, reagents, experimental protocols, and applications of amine-reactive biotinylation.
Core Principles of Amine-Reactive Biotinylation
The fundamental principle of amine-reactive biotinylation lies in the formation of a stable amide bond between the biotinylation reagent and a primary amine on the target molecule.[6] The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters and their sulfonated analogs, sulfo-NHS esters.[4] The reaction involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, resulting in the formation of a stable amide linkage and the release of NHS or sulfo-NHS as a byproduct.[7][8]
Several factors must be considered when selecting an amine-reactive biotinylation reagent to ensure optimal labeling efficiency and preservation of the target molecule's biological activity.[6][9] These include the solubility of the reagent, the length of the spacer arm, and the potential for cleavability.[9]
Types of Amine-Reactive Biotinylation Reagents
Amine-reactive biotinylation reagents can be broadly categorized based on their reactive group and solubility. The most prevalent are NHS esters and their water-soluble counterparts, sulfo-NHS esters.[10]
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely utilized amine-reactive biotinylation reagents.[6] They are characterized by their high reactivity towards primary amines under mild pH conditions (typically pH 7-9).[11][12] However, NHS esters are generally hydrophobic and require dissolution in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture.[1][5] This property makes them suitable for intracellular labeling as they can permeate cell membranes.
Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters
Sulfo-NHS esters are a water-soluble variant of NHS esters, featuring a sulfonate group (SO₃⁻) on the N-hydroxysuccinimide ring.[4] This modification imparts aqueous solubility, eliminating the need for organic solvents and making them ideal for labeling biomolecules in physiological buffers.[6][13] The negative charge of sulfo-NHS esters also prevents them from crossing intact cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[11][14][15]
Other Amine-Reactive Chemistries
While less common, other amine-reactive chemistries exist, such as those involving tetrafluorophenyl (TFP) esters and pentafluorophenyl (PFP) esters. TFP esters are more hydrophobic than NHS esters but offer greater stability against hydrolysis in aqueous solutions.[16] PFP esters exhibit enhanced reactivity compared to NHS esters, allowing for faster conjugation.[6]
Quantitative Data on Common Amine-Reactive Biotinylation Reagents
The selection of an appropriate biotinylation reagent is critical for experimental success. The following tables summarize key quantitative data for several common amine-reactive biotinylation reagents.
| Reagent Name | Spacer Arm Length (Å) | Solubility | Membrane Permeability | Key Features |
| NHS-Biotin | 13.5 | Organic Solvents (DMSO, DMF) | Permeable | Standard, short-chain reagent.[15][17] |
| Sulfo-NHS-Biotin | 13.5 | Water | Impermeable | Water-soluble version of NHS-Biotin for cell surface labeling.[13][15] |
| NHS-LC-Biotin | 22.4 | Organic Solvents (DMSO, DMF) | Permeable | Long-chain spacer to reduce steric hindrance.[17][18] |
| Sulfo-NHS-LC-Biotin | 22.4 | Water | Impermeable | Water-soluble, long-chain reagent for cell surface applications.[11][17] |
| NHS-LC-LC-Biotin | 30.5 | Organic Solvents (DMSO, DMF) | Permeable | Extra-long spacer arm for applications with significant steric hindrance.[17] |
| Sulfo-NHS-SS-Biotin | 24.3 | Water | Impermeable | Contains a cleavable disulfide bond in the spacer arm.[7] |
| NHS-PEG4-Biotin | 29.0 | Water | Permeable | PEG spacer enhances solubility of the labeled molecule.[5][19] |
Experimental Protocols
General Considerations for Protein Biotinylation
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[3][8][20] Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a commonly used reaction buffer.[19][20]
-
Reagent Preparation: NHS-ester biotinylation reagents are moisture-sensitive and should be stored with a desiccant.[11][21] Reconstituted NHS-ester solutions are prone to hydrolysis and should be used immediately.[8]
-
Molar Ratio: The molar ratio of biotinylation reagent to protein will influence the degree of labeling.[20] A 10- to 50-fold molar excess of the biotin reagent is a common starting point.[19][20]
Protocol 1: Biotinylation of a Purified Protein in Solution
This protocol provides a general procedure for labeling a purified protein with an amine-reactive biotinylation reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive biotinylation reagent (e.g., NHS-LC-Biotin or Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (for water-insoluble reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[19]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mM.[19] For water-soluble sulfo-NHS esters, dissolve directly in the reaction buffer.[13]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.[19]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[20] Incubate for an additional 15 minutes at room temperature.[20]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[3][20]
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed for the specific labeling of proteins on the surface of intact cells using a membrane-impermeable sulfo-NHS ester reagent.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[12]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[12]
-
Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or PBS.
-
Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of approximately 2 mM.[12]
-
Incubation: Incubate the reaction for 30 minutes at room temperature with gentle agitation.[12]
-
Quenching: Pellet the cells and wash with an ice-cold quenching solution to stop the reaction.
-
Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications, such as affinity purification of the labeled surface proteins.
Visualization of Workflows and Pathways
Biotinylation Reaction Workflow
The following diagram illustrates the general workflow for protein biotinylation using an amine-reactive NHS ester.
Caption: General workflow for protein biotinylation.
Avidin-Biotin Complex (ABC) Method in ELISA
The high affinity of the avidin-biotin interaction is leveraged in techniques like ELISA to amplify signals and increase detection sensitivity.[22][23] The Avidin-Biotin Complex (ABC) method is a common application.[22]
Caption: ABC method for signal amplification in ELISA.
Applications of Amine-Reactive Biotinylation
The versatility of amine-reactive biotinylation has led to its widespread adoption in numerous applications within life science research and drug development.
-
Affinity Purification: Biotinylated proteins can be readily purified from complex mixtures using immobilized avidin or streptavidin.[22][24]
-
Immunoassays: The high affinity of the biotin-avidin interaction is exploited in techniques like ELISA, Western blotting, and immunohistochemistry (IHC) for signal amplification and enhanced detection sensitivity.[22][23][25]
-
Cell Surface Labeling: Membrane-impermeable sulfo-NHS esters are invaluable for studying cell surface protein expression, trafficking, and interactions.[14][24]
-
Flow Cytometry: Biotinylated antibodies are frequently used in flow cytometry for the detection and sorting of specific cell populations.[23]
-
Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like immunoprecipitation and pull-down assays to identify and study protein interaction partners.[22]
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. store.sangon.com [store.sangon.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. cyanagen.com [cyanagen.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. Biotin-Sulfo NHS Ester_NovoCom [nvcbiotech.com]
- 15. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 16. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 18. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. bosterbio.com [bosterbio.com]
- 23. southernbiotech.com [southernbiotech.com]
- 24. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 25. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
An In-depth Technical Guide to Biotin-X-NHS for Protein and Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-X-NHS, a widely used reagent for the biotinylation of proteins, peptides, and other biomolecules. We will delve into its chemical properties, mechanism of action, detailed experimental protocols, and various applications in research and drug development.
Introduction to this compound
This compound (N-hydroxysuccinimide) is a chemical reagent that facilitates the covalent attachment of biotin to other molecules, a process known as biotinylation.[1] This "tagging" with biotin is a cornerstone of many life science applications due to the extraordinarily strong and specific interaction between biotin (Vitamin H) and the proteins avidin and streptavidin.[1][2]
This compound is specifically designed to react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of polypeptides.[3][4] A key feature of this compound is its extended spacer arm, a 6-aminocaproic acid linker, which separates the biotin molecule from its target. This spacer arm is crucial for minimizing steric hindrance, thereby ensuring that the biotin tag remains accessible for binding to avidin or streptavidin conjugates in downstream applications.[3][5][6] The reagent is also permeable to cell membranes, allowing for the labeling of intracellular proteins.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in labeling experiments.
| Property | Description |
| Synonyms | NHS-LC-Biotin; Biotinamidohexanoic acid N-hydroxysuccinimide ester; (+)-Biotinamidocaproate N-hydroxysuccinimidyl ester[3] |
| CAS Number | 72040-63-2[3][5] |
| Molecular Formula | C20H30N4O6S[3][5] |
| Molecular Weight | 454.54 g/mol [3][5] |
| Appearance | White to off-white powder[3] |
| Solubility | Soluble in organic solvents like DMSO (20 mg/ml) and DMF (20 mg/ml).[3][5] A water-soluble version is also available.[7] |
| Purity | Typically ≥94% (HPLC) or ≥97% (NMR)[3][7] |
| Storage and Stability | Stable for at least 2 years when stored at -20°C, protected from light and moisture.[3] Stock solutions in DMSO can be stored for up to one month at -20°C.[7] It is crucial to allow the reagent to equilibrate to room temperature before opening to prevent condensation.[8][9][10] |
Mechanism of Action
The biotinylation reaction with this compound is a straightforward and efficient process based on the reactivity of the N-hydroxysuccinimide (NHS) ester towards primary amines.
The NHS ester group of this compound reacts with the primary amino groups present on the surface of proteins and peptides, primarily the ε-amine of lysine residues and the α-amine at the N-terminus. This reaction, which is most efficient at an alkaline pH of 7-9, results in the formation of a stable and covalent amide bond, effectively tethering the biotin molecule to the protein.[3][4][5] The NHS group is released as a byproduct. It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[3]
Figure 1. Reaction mechanism of this compound with a primary amine on a protein.
Experimental Protocols
The following is a generalized protocol for the biotinylation of a protein using this compound. Optimization may be required for specific proteins and applications.
Materials
-
This compound
-
Protein or peptide to be labeled
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Method for removing unreacted biotin (e.g., dialysis tubing, desalting columns)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Detailed Methodology
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.[8][11] Ensure the buffer does not contain primary amines like Tris or glycine.
-
This compound Stock Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[11][12] For example, a 10 mM solution.[10][12] Allow the this compound vial to warm completely to room temperature before opening to prevent moisture contamination.[8][10]
-
Calculation of Molar Excess: The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein.[8][10][12]
-
Calculation: (moles of this compound) / (moles of protein) = desired molar excess.
-
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][10][12] Incubation on ice is often preferred to minimize potential protein degradation.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[11] Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted this compound and the reaction byproduct from the biotinylated protein. This is a critical step to avoid interference in downstream assays. Common methods include:
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
Figure 2. General experimental workflow for protein biotinylation.
Quantification of Biotin Incorporation
Determining the molar substitution ratio (MSR), or the average number of biotin molecules per protein molecule, is crucial for ensuring consistency and optimizing downstream applications.[2] Over-biotinylation can lead to protein precipitation or loss of biological activity.[2][13]
| Quantification Method | Principle | Advantages | Disadvantages |
| HABA/Avidin Assay | A colorimetric assay where biotin displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin, causing a measurable decrease in absorbance at 500 nm.[10][14] | Simple, uses a standard spectrophotometer.[13] | Can be destructive, requires a significant amount of sample, and may underestimate the true biotin MSR due to steric hindrance.[2][14] |
| Fluorescent Biotin Assays | Similar to the HABA assay but uses a fluorescently-labeled avidin or streptavidin. | Higher sensitivity than HABA. | Requires a fluorometer.[2] |
| UV-Traceable Biotin Reagents | Reagents like ChromaLINK™ Biotin have a built-in chromophore, allowing for direct spectrophotometric quantification of biotin incorporation.[2] | Non-destructive, fast, and accurate.[2] | Requires the use of a specific, proprietary reagent. |
| Mass Spectrometry (MS) | Directly measures the mass shift of the protein or its peptides after biotinylation. | Highly accurate and provides site-specific information. | Requires specialized equipment and expertise.[1] |
| ELISA-based Methods | Immobilize the biotinylated protein and detect with a labeled streptavidin conjugate. | High throughput and sensitive.[14] | Provides relative rather than absolute quantification. |
Applications in Research and Drug Development
The high-affinity interaction between biotin and streptavidin makes biotinylated proteins invaluable tools in a wide range of applications.[1][2]
-
Immunoassays (ELISA, Western Blotting): Biotinylated detection antibodies, when paired with streptavidin-enzyme conjugates (like HRP or AP), create a powerful signal amplification system, increasing assay sensitivity.[1]
-
Affinity Chromatography and Immunoprecipitation (IP): Biotinylated proteins or antibodies can be used to capture their binding partners, which are then easily isolated using immobilized streptavidin or avidin on beads or surfaces.[2]
-
Flow Cytometry and Immunohistochemistry (IHC): Biotinylated antibodies followed by fluorescently-labeled streptavidin are commonly used for cell staining and analysis.[6]
-
Cell Surface Labeling: Water-soluble, membrane-impermeable versions (e.g., Sulfo-NHS-Biotin) are used to specifically label proteins on the exterior of living cells, enabling studies of protein trafficking, endocytosis, and recycling.[15][16][17]
-
Drug Delivery and Targeting: Biotin can be conjugated to drugs or nanoparticles to target them to cells that overexpress biotin transporters, a strategy explored in cancer therapy.[17][18]
Figure 3. Use of a biotinylated antibody in an ELISA workflow for signal amplification.
Troubleshooting
Achieving consistent and optimal biotinylation requires careful attention to detail. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Biotinylation | - Inactive this compound reagent (hydrolyzed).- Buffer contains primary amines (e.g., Tris, glycine).- Insufficient molar excess of biotin reagent.- Protein concentration is too low. | - Use fresh or properly stored, anhydrous reagent.[9]- Use an amine-free buffer like PBS or HEPES.[3]- Increase the molar ratio of this compound to protein.[19]- Concentrate the protein solution if possible. Dilute protein solutions require a higher molar excess.[8][10] |
| Protein Precipitation | - Over-biotinylation, leading to changes in protein solubility.- Use of organic solvent (DMSO/DMF) at >10% of the reaction volume. | - Reduce the molar excess of this compound.[2]- Perform a titration to find the optimal labeling ratio.- Ensure the solvent volume is minimal. |
| High Background in Downstream Assays | - Incomplete removal of unreacted biotin.- Non-specific binding of the biotinylated protein.- Endogenous biotin in samples (e.g., liver, kidney).[20] | - Ensure thorough dialysis or use a desalting column post-reaction.[13][21]- Optimize blocking steps in assays (avoid milk, which contains biotin).[19][20][22]- Titrate the concentration of the biotinylated protein.[22]- Use an endogenous biotin blocking kit if necessary.[20] |
| Inconsistent Results Between Batches | - Variation in the degree of biotinylation.- Incomplete reaction or purification. | - Quantify the degree of biotinylation for each batch using a method like the HABA assay.[19][21]- Standardize all protocol steps, including incubation times and purification methods.[21] |
Conclusion
This compound is a powerful and versatile reagent for the stable and efficient labeling of proteins and peptides. Its long spacer arm is a key advantage, minimizing steric hindrance and preserving the biological activity of the labeled molecule. By understanding its chemical properties, adhering to optimized protocols, and quantifying the extent of labeling, researchers can successfully leverage this technology for a vast array of applications, from fundamental biological research to the development of novel diagnostics and targeted therapeutics.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. adipogen.com [adipogen.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, Water-Soluble [sigmaaldrich.com]
- 8. proteochem.com [proteochem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 14. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 15. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 18. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using Biotin-X-NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biotinylation of proteins using Biotin-X-NHS (Biotin-amidohexanoyl-N-hydroxysuccinimide ester). This compound is a long-chain, amine-reactive biotinylation reagent that is commonly used to label proteins and other macromolecules for detection, purification, and various assay formats.[1][2] The extended 6-atom spacer arm helps to minimize steric hindrance when the biotinylated protein interacts with avidin or streptavidin.[1][2]
Introduction to Protein Biotinylation with this compound
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein.[3] The high-affinity interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions, making it a powerful tool in biotechnology.[3] this compound reacts specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[4][5] This labeling technique is widely used in applications such as ELISA, Western blotting, immunohistochemistry, affinity purification, and FACS.[2][4]
The N-hydroxysuccinimide (NHS) ester moiety of this compound is highly reactive towards primary amines in a pH range of 7-9.[1][6] The reagent itself is not soluble in aqueous solutions and must first be dissolved in an organic solvent like DMSO or DMF before being added to the protein solution.[1][5] Because it is uncharged, this compound is cell-membrane permeable and can be used for intracellular labeling.[7]
Materials
-
Protein to be biotinylated
-
This compound (MW: 454.54 g/mol )[1]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1][8]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or another amine-free buffer (e.g., HEPES, bicarbonate buffer) at pH 7.2-8.5.[8][9][10] Note: Avoid buffers containing primary amines like Tris or glycine as they will compete with the protein for reaction with the this compound.[6][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for removal of excess biotin.[8][11]
-
Spectrophotometer or other protein concentration measurement device
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][12] The reagent is moisture-sensitive.[6][8]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[1][8] A common concentration is 10-20 mg/mL.[8] For example, to make a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound.
-
Note: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, do not prepare stock solutions for long-term storage in aqueous buffers.[6] DMSO stocks can be stored for a short period at -20°C.[13][14]
-
Biotinylation Reaction
-
Calculate the Molar Ratio:
-
Determine the moles of protein in your reaction.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10-20 fold molar excess of biotin to protein is a common starting point.[6][8] For dilute protein solutions, a higher molar excess may be required.[8]
-
Example Calculation:
-
Protein: 2 mg of IgG (MW ~150,000 g/mol )
-
Moles of IgG = (2 x 10^-3 g) / (150,000 g/mol ) = 1.33 x 10^-8 mol
-
For a 20-fold molar excess: Moles of this compound = 20 * 1.33 x 10^-8 mol = 2.66 x 10^-7 mol
-
Mass of this compound = 2.66 x 10^-7 mol * 454.54 g/mol = 1.21 x 10^-4 g = 0.121 mg
-
Volume of 10 mg/mL this compound stock = (0.121 mg) / (10 mg/mL) = 0.0121 mL = 12.1 µL
-
-
-
Reaction Incubation:
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[10] This will consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Biotin
It is crucial to remove unreacted biotin to avoid interference in downstream applications.[11]
-
Size Exclusion Chromatography (Desalting Column): This is a rapid method for separating the larger biotinylated protein from the smaller, unreacted biotin molecules.[8]
-
Dialysis: Dialyze the sample against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes over 24-48 hours.[9][11]
Quantification of Biotinylation
Determining the degree of biotinylation (moles of biotin per mole of protein) is important for ensuring consistency and optimizing your application.[15][16]
-
HABA/Avidin Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[16][17] HABA binds to avidin, producing a color that can be measured at 500 nm.[17] When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[16][17]
-
Fluorescence-Based Assays: These assays offer higher sensitivity than the HABA method.[17][18]
-
Mass Spectrometry: This can provide a precise determination of the number of biotin molecules incorporated.
Data Presentation
Table 1: Recommended Molar Excess of this compound to Protein
| Protein Concentration | Recommended Molar Excess | Expected Degree of Biotinylation (moles biotin/mole protein) |
| 1-2 mg/mL | 20-50 fold | 3 - 8 |
| 2-5 mg/mL | 15-30 fold | 4 - 10 |
| 5-10 mg/mL | 10-20 fold | 6 - 12 |
Note: These are starting recommendations. The optimal molar ratio should be determined empirically for each specific protein and application.[10]
Table 2: Comparison of Methods for Removing Excess Biotin
| Method | Advantages | Disadvantages |
| Desalting Column | Fast, efficient for small volumes | Potential for sample dilution, protein loss with some columns[19] |
| Dialysis | High protein recovery, suitable for large volumes | Time-consuming, requires large buffer volumes[11] |
| Spin Filters | Concentrates the sample, removes biotin | Potential for protein to stick to the membrane[19] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for protein biotinylation using this compound.
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. adipogen.com [adipogen.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. apexbt.com [apexbt.com]
- 8. proteochem.com [proteochem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocol-online.org [protocol-online.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. This compound, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]
- 14. Biotin-NHS Biotin N-hydroxysuccinimide Ester 35013-72-0 [sigmaaldrich.com]
- 15. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 17. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Step-by-Step Guide for Antibody Conjugation with Biotin-X-NHS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of antibodies with Biotin-X-NHS (N-hydroxysuccinimide), a common method for biotinylating proteins. This technique is widely used in various immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry, due to the high-affinity interaction between biotin and streptavidin, which allows for signal amplification and enhanced detection sensitivity.[1][2]
Principle of the Reaction
The conjugation process involves the reaction of the N-hydroxysuccinimide (NHS) ester of biotin with primary amines (-NH2) on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group of each polypeptide chain.[3][4] This reaction forms a stable amide bond, covalently attaching biotin to the antibody.[1][5] The "X" in this compound refers to a spacer arm, which helps to reduce steric hindrance when the biotinylated antibody binds to streptavidin.
The chemical reaction is most efficient in a slightly alkaline environment (pH 7-9) and should be performed in amine-free buffers to prevent competition with the antibody for the NHS ester.[1][3][6]
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| Purified Antibody | 1-10 mg/mL in an amine-free buffer (e.g., PBS) | 4°C (short-term) or -20°C to -80°C (long-term)[7][8] |
| This compound | High-purity, stored with desiccant | -20°C[9] |
| Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Reagent grade | Room Temperature |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Room Temperature |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | 4°C |
| Purification System | Desalting column (e.g., Sephadex G-25), dialysis tubing, or spin concentrator | As per manufacturer's instructions |
| Storage Buffer | PBS with a carrier protein (e.g., 0.1% BSA) and/or a cryoprotectant (e.g., 50% glycerol) | 4°C or -20°C |
Note: It is crucial to ensure that the antibody solution is free from amine-containing substances like Tris, glycine, or sodium azide, as these will compete with the biotinylation reaction.[3][6] If present, the antibody should be dialyzed against PBS before starting the conjugation.[2][10]
Experimental Protocol
This protocol is a general guideline. Optimal conditions, such as the molar ratio of biotin to antibody, may need to be determined empirically for each specific antibody.
Preparation of Reagents
-
Antibody Preparation:
-
This compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[1][2] For example, a 6 mg/mL solution can be prepared.[1] Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so the stock solution should be prepared fresh and any unused portion discarded.[1][9]
-
Biotinylation Reaction
-
Calculate the Molar Ratio:
-
The optimal molar excess of this compound to antibody can range from 5:1 to 30:1.[2] A 10-20 fold molar excess is a common starting point.[6] Over-biotinylation can lead to antibody aggregation or loss of activity.[1]
-
Calculation Example:
-
Antibody (IgG) molecular weight ≈ 150,000 g/mol
-
This compound molecular weight (will vary by manufacturer, e.g., ~454 g/mol )
-
For a 20-fold molar excess for 1 mg of antibody:
-
Moles of Antibody = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol
-
Mass of this compound = 1.33 x 10⁻⁷ mol * 454 g/mol = 6.04 x 10⁻⁵ g = 60.4 µg
-
-
-
-
Reaction Incubation:
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer to consume any unreacted this compound.
-
Add 1/10th volume of 1 M Tris-HCl, pH 8.0 or 1 M Glycine to the reaction mixture.[2]
-
Incubate for an additional 15-30 minutes at room temperature.[1][3]
Purification of the Biotinylated Antibody
-
It is essential to remove unconjugated biotin to prevent interference in downstream applications.[11]
-
Common purification methods include:
-
Gel Filtration/Desalting Column (e.g., Sephadex G-25): This is a quick and effective method to separate the larger biotinylated antibody from the smaller, unreacted biotin molecules.[3]
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with at least three buffer changes.[2][12]
-
Spin Concentrators: These can also be used for buffer exchange and removal of small molecules.
-
Storage of the Biotinylated Antibody
-
After purification, determine the concentration of the biotinylated antibody by measuring the absorbance at 280 nm.[2]
-
For short-term storage, keep the antibody at 4°C.[7]
-
For long-term storage, aliquot the antibody to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8][13] The addition of 50% glycerol can prevent freezing at -20°C.[7][8]
Summary of Experimental Parameters
| Parameter | Recommended Condition | Notes |
| Antibody Concentration | 1-10 mg/mL | Lower concentrations may lead to suboptimal results.[6][10] |
| Reaction Buffer | PBS, pH 7.2-8.0 | Must be free of primary amines.[1][3] |
| This compound:Antibody Molar Ratio | 5:1 to 30:1 | A 10-20 fold molar excess is a good starting point.[2][6] |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | [1][6] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | [2] |
| Quenching Time | 15-30 minutes at Room Temperature | [1][3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotin Incorporation | Presence of amines in the buffer. | Dialyze the antibody against an amine-free buffer before conjugation.[1] |
| Inactive this compound reagent. | Use a fresh vial of this compound and prepare the stock solution immediately before use.[1] | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 7 and 9.[1][3] | |
| Antibody Aggregation/Precipitation | Over-biotinylation. | Reduce the molar ratio of this compound to antibody.[1] |
| High antibody concentration. | Perform the conjugation at a lower antibody concentration.[1] | |
| Loss of Antibody Activity | Biotinylation of lysine residues in the antigen-binding site. | Reduce the molar ratio of this compound.[3][6] |
| Consider alternative conjugation chemistries that target other functional groups.[3][6] |
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Chemical reaction between an antibody and this compound.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. dianova.com [dianova.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. sysy.com [sysy.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]
- 11. biomedres.us [biomedres.us]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Biotin-X-NHS Labeling for Cell Surface Proteins
References
- 1. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]
- 2. Stress-induced EGFR trafficking: mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of integrin-mediated adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization-Dependent and -Independent Requirements for Transforming Growth Factor β Receptor Signaling via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of the TGF-β type I receptor into caveolin-1 and EEA1 double-positive early endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive Internalization of G Protein-coupled Receptors and G Proteins via Clathrin-independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Regulation of Epidermal Growth Factor Receptor Signaling by Endocytosis and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Protein Labeling with Biotin-X-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful and widely used technique in life sciences for labeling and purifying proteins. Biotin-X-NHS (N-hydroxysuccinimidyl-6-biotinamidohexanoate) is an amine-reactive biotinylation reagent that forms a stable amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.[1][2][3] Due to its uncharged nature and simple alkyl-chain spacer arm, this compound is cell membrane-permeable, making it an effective tool for labeling intracellular proteins.[1][2][4] This application note provides a detailed protocol for the intracellular labeling of proteins using this compound, along with data presentation guidelines and troubleshooting advice.
Principle of the Reaction
This compound contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines in a nucleophilic substitution reaction. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the biotinyl-X moiety and the amine-containing protein. This reaction is most efficient at a pH range of 7-9.[1][5] The extended spacer arm of this compound helps to minimize steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin conjugates in downstream applications.[1]
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for intracellular protein labeling. Optimization may be required depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 10-20 mg/mL in DMSO or DMF | Prepare fresh before each use as NHS esters are moisture-sensitive.[1][2][4] |
| Final this compound Concentration | 2-5 mM | Higher concentrations may be needed for less permeable cells, but can increase off-target effects and cytotoxicity.[2] |
| Cell Density | 1 x 10^6 to 25 x 10^6 cells/mL | A higher cell density is generally more efficient.[2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 | Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[1][6] |
| Incubation Time | 30-60 minutes | Longer incubation times may be necessary to ensure diffusion into the cells, but can also lead to increased cell death.[2] |
| Incubation Temperature | Room Temperature (20-25°C) | Performing the incubation at 4°C can reduce the active internalization of the reagent.[7] |
| Quenching Reagent | 100 mM Glycine or Tris in PBS | Quenches unreacted this compound to prevent further labeling.[2] |
Experimental Protocols
Materials and Reagents
-
This compound (e.g., AdipoGen Life Sciences, Cat. No. AG-C-35367)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching Buffer (100 mM Glycine or Tris in PBS)
-
Cell culture medium
-
Adherent or suspension cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads (for downstream applications)
Experimental Workflow
Detailed Protocol
1. Reagent Preparation
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL.[1][2][4] For example, dissolve 5 mg of this compound in 250-500 µL of DMSO. Vortex to ensure complete dissolution. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[2][8]
-
Reaction Buffer: Prepare an amine-free buffer such as PBS and adjust the pH to 7.2-8.0.
-
Quenching Buffer: Prepare a solution of 100 mM glycine or Tris in PBS.
2. Cell Preparation
-
Adherent Cells:
-
Grow cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing media components.[2]
-
-
Suspension Cells:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Aspirate the supernatant and wash the cell pellet three times with ice-cold PBS (pH 8.0).
-
Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[2]
-
3. Intracellular Biotinylation Reaction
-
Add the freshly prepared this compound stock solution to the cell suspension or to the PBS covering the adherent cells to achieve a final concentration of 2-5 mM.[2] For example, add 100 µL of a 20 mM this compound solution to 1 mL of cell suspension for a final concentration of approximately 2 mM.
-
Incubate the cells for 30 minutes at room temperature with gentle agitation.[2] Note that a longer incubation time may be required for optimal intracellular labeling, but this should be balanced against potential cytotoxicity.[2]
4. Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer to the cell suspension or culture dish. For suspension cells, wash the cells three times with the Quenching Buffer.[2] For adherent cells, aspirate the labeling solution and wash the cells three times with the Quenching Buffer.
5. Cell Lysis
-
After quenching, the cells can be lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
For adherent cells, add the lysis buffer directly to the plate, scrape the cells, and collect the lysate.
-
For suspension cells, pellet the cells, remove the supernatant, and resuspend the pellet in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]
-
The resulting supernatant contains the biotinylated intracellular proteins and is ready for downstream analysis.
Downstream Applications: Pull-Down Assay
A common downstream application for biotinylated proteins is a pull-down assay to identify protein-protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling | Inactive this compound reagent | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][8] |
| Presence of primary amines in the buffer | Ensure that all buffers used for washing and labeling are free of primary amines (e.g., Tris, glycine). Use PBS or HEPES instead.[6] | |
| Insufficient reagent concentration or incubation time | Optimize the concentration of this compound and the incubation time.[2] | |
| High background/non-specific labeling | Excess this compound | Ensure thorough quenching of the reaction with glycine or Tris.[2] |
| Cell lysis during labeling | Perform labeling at 4°C to minimize membrane disruption.[7] Ensure gentle handling of cells. | |
| Cell death | High concentration of this compound or DMSO/DMF | Titrate the concentration of this compound to the lowest effective level. Ensure the final concentration of the organic solvent is not toxic to the cells. |
| Precipitation of protein of interest after labeling | Over-labeling of the protein | Reduce the molar excess of the biotinylation reagent.[11] |
Conclusion
Intracellular protein labeling with this compound is a versatile technique for studying the intracellular proteome. The protocol provided here, along with the quantitative data and troubleshooting guide, offers a comprehensive resource for researchers to successfully label and analyze intracellular proteins. Careful optimization of the labeling conditions is crucial for achieving high efficiency while maintaining cell viability and minimizing non-specific interactions.
References
- 1. adipogen.com [adipogen.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Applications - CAT N°: 13316 [bertin-bioreagent.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. apexbt.com [apexbt.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Identifying Protein-Protein Interactions using Biotin-X-NHS Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and the mechanisms of disease. A powerful and widely used technique for identifying and isolating protein binding partners is the pull-down assay. This application note provides a detailed protocol for using Biotin-X-NHS (N-hydroxysuccinimidyl-6-biotinamidohexanoate), an amine-reactive biotinylation reagent, to label a "bait" protein and subsequently capture its interacting "prey" proteins from a cell lysate.
This compound contains an N-hydroxysuccinimide (NHS) ester that forms a stable amide bond with primary amines (the N-terminus of a protein and the side chain of lysine residues) at physiological to slightly alkaline pH.[1][2][3] The "X" in this compound refers to a 6-atom spacer arm which helps to reduce steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.[4] The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is then exploited to immobilize the biotinylated bait protein-prey complex on streptavidin-coated beads, allowing for the removal of non-interacting proteins through a series of washes.[5][6] The captured proteins are then eluted and can be identified using methods such as mass spectrometry.[5][7][8]
This method is advantageous for its ability to capture both stable and transient interactions in vitro. Unlike in-vivo proximity labeling techniques like BioID, this approach allows for the study of interactions under controlled, cell-free conditions.[7][9]
Chemical Principle and Workflow
The core of this technique is a two-step process: covalent labeling of the bait protein followed by affinity purification of the protein complex.
Step 1: Biotinylation Reaction The NHS ester of this compound reacts with primary amines on the bait protein, forming a stable amide linkage and releasing NHS as a byproduct.
Step 2: Pull-Down Assay The biotinylated bait protein is incubated with a cell lysate containing potential prey proteins. This complex is then captured on streptavidin-coated beads. After washing away non-specific binders, the bait and its interacting prey proteins are eluted for analysis.
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Experimental Protocols
Protocol 1: Biotinylation of Bait Protein
This protocol describes the labeling of a purified protein with this compound. It is crucial to use a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the reaction.[10]
Materials:
-
Purified Bait Protein (1-10 mg/mL)
-
Amine-free Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[4][11]
-
Desalting column or dialysis cassette
-
Protease inhibitors
Procedure:
-
Buffer Exchange: Ensure the purified bait protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If not, perform a buffer exchange using a desalting column or dialysis.
-
Calculate Reagent Amount: Determine the amount of this compound needed. A 10- to 20-fold molar excess of biotin reagent to protein is a good starting point.[10] The optimal ratio may need to be determined empirically.
-
Calculation Example: For 1 mL of a 2 mg/mL protein solution (MW = 50 kDa):
-
Moles of Protein = (2 x 10-3 g) / (50,000 g/mol ) = 40 nmol
-
Moles of this compound (20-fold excess) = 40 nmol * 20 = 800 nmol
-
Mass of this compound (MW = 454.58 g/mol ) = 800 x 10-9 mol * 454.58 g/mol = 0.36 mg
-
-
-
Prepare this compound Stock: Immediately before use, dissolve the calculated amount of this compound in a small volume of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[10]
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[10]
-
Quenching and Removal of Excess Biotin: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 100 mM glycine or Tris) to a final concentration of 20-50 mM.[12] Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted this compound and quenching buffer by passing the solution through a desalting column or by dialysis against PBS. This step is critical to prevent free biotin from occupying binding sites on the streptavidin beads.
Protocol 2: Pull-Down Assay
Materials:
-
Biotinylated Bait Protein (from Protocol 1)
-
Cell Lysate containing prey proteins
-
Streptavidin-coated magnetic or agarose beads[13]
-
Lysis Buffer (e.g., RIPA buffer, supplemented with protease inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in PBS, or low pH glycine buffer)
-
Neutralization Buffer (if using low pH elution)
Procedure:
-
Prepare Cell Lysate: Lyse cells using an appropriate lysis buffer containing protease inhibitors.[6] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clear Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with streptavidin beads (that have not been exposed to the bait protein) for 1 hour at 4°C.[14] Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Binding: Add the biotinylated bait protein to the pre-cleared cell lysate. As a negative control, add an equivalent amount of non-biotinylated bait protein or buffer to a separate aliquot of lysate. Incubate with gentle rotation for 1-3 hours at 4°C.
-
Prepare Beads: While the binding reaction proceeds, wash the streptavidin beads 2-3 times with Binding/Wash Buffer to remove preservatives.[13]
-
Capture Complex: Add the washed streptavidin beads to the lysate/bait mixture. Incubate with gentle rotation for 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer.[6][15] Increasing the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration in the wash buffer can help reduce non-specific binding.[14]
-
Elution: After the final wash, remove all supernatant. Add 50-100 µL of Elution Buffer to the beads.
-
For SDS Elution: Incubate at 95°C for 5-10 minutes.
-
For Low pH Elution: Incubate at room temperature for 10-15 minutes. Neutralize the eluate immediately by adding a neutralization buffer (e.g., 1M Tris pH 8.5).
-
-
Analysis: Separate the beads from the eluate. The eluate now contains the bait protein and its interacting partners, ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
Quantitative data is essential for evaluating the success of each step. The following tables provide examples of how to structure and present experimental data.
Table 1: Protein Biotinylation Efficiency Biotinylation efficiency can be estimated using the HABA assay, which measures the amount of free biotin displaced from an avidin/HABA complex.
| Sample | Protein Conc. (mg/mL) | Moles of Protein (nmol) | Moles of Biotin Added (nmol) | Molar Ratio (Biotin:Protein) | Biotin Incorporation (mol Biotin/mol Protein) |
| Bait Protein | 2.1 | 42 | 420 | 10:1 | 3.5 |
| Bait Protein | 2.0 | 40 | 800 | 20:1 | 6.8 |
| Control Protein | 1.8 | 36 | 720 | 20:1 | 5.9 |
Table 2: Pull-Down Assay Yield and Mass Spectrometry Results This table summarizes the protein yield from the pull-down and provides hypothetical results from a subsequent mass spectrometry analysis.
| Condition | Total Protein in Eluate (µg) | Bait Protein Identified (Spectral Counts) | Known Interactor (Prey 1) Identified (Spectral Counts) | Novel Candidate (Prey 2) Identified (Spectral Counts) | Non-specific Binder (e.g., Actin) (Spectral Counts) |
| Biotinylated Bait | 15.2 | 1582 | 97 | 45 | 5 |
| Non-Biotinylated Bait (Control) | 1.1 | 0 | 2 | 1 | 4 |
| Beads Only (Control) | 0.8 | 0 | 0 | 0 | 6 |
Application Example: Elucidating a Kinase Signaling Pathway
This compound pull-down assays are instrumental in mapping signaling pathways. For instance, a researcher could use a known kinase as the "bait" to identify its substrates and regulatory partners.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal of Prey | - Inefficient biotinylation of bait. | - Confirm biotinylation using a dot blot with streptavidin-HRP or HABA assay.[16] Optimize the molar ratio of this compound to protein. |
| - Interaction is weak or transient. | - Optimize binding conditions (time, temperature, buffer composition).[16] Consider a cross-linking agent before lysis. | |
| - Low abundance of prey protein. | - Increase the amount of cell lysate used for the pull-down. | |
| - Epitope on prey is masked. | - If using Western blot for detection, try a different primary antibody.[17] | |
| High Background/Non-specific Binding | - Insufficient washing. | - Increase the number of wash steps (4-6 times). Increase the duration of each wash.[14] |
| - Non-specific binding to beads. | - Pre-clear the lysate with beads before adding the bait protein.[14] | |
| - Weak, non-specific protein interactions. | - Increase the stringency of the wash buffer by adding more salt (e.g., 150-500 mM NaCl) or detergent (e.g., 0.1-0.5% Tween-20).[14][16] | |
| - Endogenous biotinylated proteins in lysate. | - Block endogenous biotin by incubating the lysate with free streptavidin before the pull-down.[14] | |
| Bait Protein Not Binding to Beads | - Excess free biotin in the sample. | - Ensure complete removal of unreacted this compound after the labeling step using a desalting column or dialysis. |
| - Beads are old or have low capacity. | - Use fresh, high-capacity streptavidin beads. Check the manufacturer's specifications. |
References
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein–Protein Interaction Analysis Using Proximity Biotinylation Enzymes [jstage.jst.go.jp]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Development of ELISA Assays Using Biotin-X-NHS Labeled Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and versatile plate-based technique for detecting and quantifying proteins, peptides, antibodies, and hormones. The use of biotinylated antibodies, in conjunction with streptavidin- or avidin-conjugated enzymes, offers a significant amplification of the detection signal, thereby enhancing the sensitivity of the assay. This amplification arises from the high-affinity interaction between biotin and streptavidin, where one streptavidin molecule can bind up to four biotin molecules.[1]
Biotin-X-NHS (N-hydroxysuccinimide) ester is a commonly used reagent for biotinylating antibodies. The NHS ester reacts efficiently with primary amines (-NH2) on the antibody, such as the side chains of lysine residues, to form stable amide bonds.[2][3] The "X" in this compound refers to a spacer arm, which helps to minimize steric hindrance and improve the accessibility of the biotin molecule for binding to streptavidin.[4]
This document provides detailed application notes and protocols for the development of various ELISA formats—Direct, Indirect, and Sandwich—using this compound labeled antibodies.
Principle of Biotin-Streptavidin Based ELISA
The core principle of this enhanced ELISA method lies in the signal amplification achieved through the biotin-streptavidin interaction. After the biotinylated antibody binds to its target, a streptavidin-enzyme conjugate (commonly Horseradish Peroxidase - HRP) is added. The high affinity of streptavidin for biotin leads to the binding of multiple enzyme molecules to each biotinylated antibody, resulting in a stronger signal upon the addition of a substrate.[5]
Experimental Protocols
Antibody Biotinylation using this compound Ester
This protocol describes the covalent attachment of biotin to a primary antibody.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer like PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis tubing or desalting column
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing buffers (e.g., Tris) or stabilizers. Adjust the antibody concentration to 1-3 mg/mL.[6]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM.[6]
-
Biotinylation Reaction:
-
Quenching the Reaction: Add 1/10 volume of quenching buffer to the reaction mixture and incubate for 10-30 minutes at room temperature to stop the reaction by consuming any unreacted this compound ester.[6]
-
Removal of Unbound Biotin:
-
Dialyze the labeled antibody against PBS, pH 7.4, with at least three buffer changes to remove unbound biotin.[6]
-
Alternatively, use a desalting column according to the manufacturer's instructions.
-
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol to a final concentration of 50% for -20°C storage.
Workflow for Antibody Biotinylation:
Caption: Workflow for labeling antibodies with this compound ester.
Direct ELISA using a Biotinylated Primary Antibody
In this format, the antigen is directly coated onto the ELISA plate, and a biotinylated primary antibody is used for detection.
Experimental Protocol:
-
Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of the antigen solution (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8][9]
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.[8]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Biotinylated Primary Antibody Incubation: Add 100 µL of the diluted biotinylated primary antibody to each well. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate three to five times.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature.[9]
-
Washing: Wash the plate five to seven times.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Direct ELISA Workflow:
Caption: Workflow of a Direct ELISA with a biotinylated primary antibody.
Indirect ELISA using a Biotinylated Secondary Antibody
This format involves an unlabeled primary antibody that binds to the coated antigen, followed by a biotinylated secondary antibody that recognizes the primary antibody.
Experimental Protocol:
-
Antigen Coating: Same as Direct ELISA.[10]
-
Washing: Same as Direct ELISA.[10]
-
Blocking: Same as Direct ELISA.[10]
-
Washing: Same as Direct ELISA.
-
Primary Antibody Incubation: Add 100 µL of the unlabeled primary antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.[10]
-
Washing: Wash the plate three to five times.
-
Biotinylated Secondary Antibody Incubation: Add 100 µL of the diluted biotinylated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three to five times.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five to seven times.
-
Substrate Addition: Same as Direct ELISA.
-
Stop Reaction: Same as Direct ELISA.
-
Read Absorbance: Same as Direct ELISA.
Indirect ELISA Workflow:
Caption: Workflow of an Indirect ELISA with a biotinylated secondary antibody.
Sandwich ELISA using a Biotinylated Detection Antibody
In a sandwich ELISA, the antigen is captured between two antibodies: a capture antibody coated on the plate and a biotinylated detection antibody. This format is highly specific and sensitive.[11]
Experimental Protocol:
-
Capture Antibody Coating: Coat the wells of a 96-well microplate with 100 µL of the capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[12]
-
Washing: Wash the plate three times.[12]
-
Blocking: Add 200 µL of blocking buffer and incubate for 1-2 hours at room temperature.[12]
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of the sample or standard to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three to five times.
-
Biotinylated Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody (0.25-2 µg/mL) to each well. Incubate for 1-2 hours at room temperature.[12]
-
Washing: Wash the plate three to five times.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-60 minutes at room temperature.[13]
-
Washing: Wash the plate five to seven times.
-
Substrate Addition: Same as Direct ELISA.
-
Stop Reaction: Same as Direct ELISA.
-
Read Absorbance: Same as Direct ELISA.
Sandwich ELISA Workflow:
Caption: Workflow of a Sandwich ELISA with a biotinylated detection antibody.
Data Presentation and Optimization
The successful development of a robust and sensitive ELISA requires careful optimization of various parameters. The following tables provide representative data to guide the optimization process.
Table 1: Optimization of this compound to Antibody Molar Ratio
This table illustrates the effect of varying the molar excess of this compound during the labeling of a monoclonal antibody. The efficiency of biotinylation can be assessed by measuring the incorporation of biotin.
| Molar Ratio (Biotin:Antibody) | Biotin Molecules per Antibody | Antigen Binding Activity (%) |
| 5:1 | 2-3 | 98 |
| 10:1 | 4-6 | 95 |
| 20:1 | 8-12 | 85 |
| 50:1 | >15 | 60 |
Note: Over-biotinylation can lead to a decrease in antibody activity.[14]
Table 2: Optimization of Biotinylated Detection Antibody Concentration in a Sandwich ELISA
This table shows the impact of different concentrations of a biotinylated detection antibody on the signal and background in a sandwich ELISA. The signal-to-noise ratio is a key indicator of assay performance.
| Biotinylated Detection Ab (µg/mL) | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| 0.1 | 0.350 | 0.050 | 7 |
| 0.5 | 1.250 | 0.075 | 16.7 |
| 1.0 | 2.100 | 0.100 | 21 |
| 2.0 | 2.500 | 0.180 | 13.9 |
| 5.0 | 2.650 | 0.350 | 7.6 |
Optimal concentration provides a high signal with low background, resulting in the best signal-to-noise ratio.[15]
Table 3: Comparative Sensitivity of Different ELISA Formats
This table provides a representative comparison of the lower limit of detection (LLOD) for the same antigen using Direct, Indirect, and Sandwich ELISA formats with biotinylated antibodies.
| ELISA Format | Lower Limit of Detection (LLOD) (pg/mL) |
| Direct ELISA (Biotinylated Primary Ab) | 500-1000 |
| Indirect ELISA (Biotinylated Secondary Ab) | 100-500 |
| Sandwich ELISA (Biotinylated Detection Ab) | 10-50 |
The sandwich ELISA format typically offers the highest sensitivity due to the dual antibody recognition and signal amplification steps.[11]
Conclusion
The use of this compound labeled antibodies in ELISA provides a robust and highly sensitive method for the detection and quantification of a wide range of analytes. The signal amplification achieved through the biotin-streptavidin interaction is a key advantage, particularly for low-abundance targets. Careful optimization of antibody biotinylation and assay parameters for each specific ELISA format is crucial for achieving optimal performance. The detailed protocols and representative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully develop and implement these powerful immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Indirect Sandwich ELISA - Protocol - OneLab [onelab.andrewalliance.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. biomeda.com [biomeda.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 11. What is the difference between direct and sandwich ELISA? | AAT Bioquest [aatbio.com]
- 12. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 13. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. dianova.com [dianova.com]
- 15. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: High-Sensitivity Western Blotting with Biotin-X-NHS Labeled Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a Western blot using a Biotin-X-NHS labeled secondary antibody. This method offers a significant amplification of the signal, leading to higher sensitivity compared to conventional direct or indirect detection methods. The strong and specific interaction between biotin and streptavidin is leveraged to achieve this amplification.
Core Principles
This compound (N-hydroxysuccinimide) is a reagent used to covalently attach biotin to primary amines on proteins, such as antibodies. The "X" in its name refers to a spacer arm between the biotin and the NHS ester, which helps to reduce steric hindrance when the biotin binds to streptavidin. In this protocol, a secondary antibody that has been pre-labeled with this compound is used to detect the primary antibody bound to the target protein. Subsequently, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is introduced, which binds to the biotin on the secondary antibody. The enzyme then catalyzes a reaction with a substrate to produce a detectable signal, often chemiluminescent or colorimetric.[1][2][3][4] This multi-layered approach results in significant signal amplification.
Experimental Workflow
The overall workflow for a Western blot using a this compound labeled secondary antibody involves several key stages, from sample preparation to signal detection.
Caption: Experimental workflow for Western blotting with a biotinylated secondary antibody.
Signaling Pathway
The detection mechanism relies on a series of high-affinity binding events that amplify the signal from the target protein.
Caption: Signal amplification cascade using a biotinylated secondary antibody and streptavidin-HRP.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot using a this compound labeled secondary antibody.
1. Sample Preparation and SDS-PAGE
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Denature the desired amount of protein (typically 20-50 µg) by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the target protein.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
2. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. PVDF membranes must be activated with methanol for approximately one minute before use.[5]
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with wash buffer before proceeding.
3. Blocking
-
To prevent non-specific binding of antibodies, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.[5][6]
-
Common blocking buffers include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may need to be optimized for specific primary antibodies.
4. Primary Antibody Incubation
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.[5][6]
5. Washing
-
After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][6][7]
6. Biotinylated Secondary Antibody Incubation
-
Dilute the this compound labeled secondary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
7. Washing
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.[5][6]
8. Streptavidin-HRP Incubation
-
Dilute the Streptavidin-HRP conjugate in blocking buffer. A typical starting dilution is 1:5,000 to 1:20,000, but the optimal concentration should be determined empirically.[6][8]
-
Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[5][6]
9. Final Washes
-
Wash the membrane three to six times for 5 minutes each with TBST to remove unbound Streptavidin-HRP.[5][9] This step is critical for reducing background noise.
10. Signal Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[6]
Quantitative Data Summary
The following table provides typical ranges for key quantitative parameters in this Western blot protocol. It is important to note that optimal conditions may vary and should be determined empirically for each specific experiment.
| Parameter | Recommended Range | Notes |
| Protein Load | 20-50 µg | Dependent on target protein abundance. |
| Blocking Time | 1 hour | Can be extended to reduce background. |
| Primary Antibody Dilution | 1:500 - 1:2,000 | Varies greatly depending on the antibody. |
| Primary Antibody Incubation | 2 hours (RT) or Overnight (4°C) | Overnight incubation often yields stronger signals. |
| Biotinylated Secondary Ab Dilution | 1:1,000 - 1:10,000 | Consult the manufacturer's datasheet. |
| Biotinylated Secondary Ab Incubation | 1 hour | Generally sufficient. |
| Streptavidin-HRP Dilution | 1:5,000 - 1:20,000 | Higher dilutions can help reduce background.[6][8] |
| Streptavidin-HRP Incubation | 1 hour | Ensure adequate washing after this step. |
| Wash Steps | 3 x 5-10 minutes | Thorough washing is crucial for low background. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Optimize the dilution of primary and secondary antibodies.- Increase the number and duration of wash steps.[10] |
| No Signal or Weak Signal | - Inefficient transfer- Low protein abundance- Antibody non-functional- Inactive HRP or substrate | - Verify transfer with Ponceau S staining.- Increase the amount of protein loaded.- Use a new aliquot of antibody and ensure it is appropriate for the target species.- Use fresh substrate and ensure the Streptavidin-HRP is active. |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific primary antibody or perform control experiments (e.g., with knockout/knockdown lysates).- Ensure protease inhibitors are included in the lysis buffer. |
| "Speckled" or Uneven Background | - Aggregated antibody or streptavidin- Contaminated buffers | - Centrifuge the antibody and streptavidin solutions before use.- Use freshly prepared, filtered buffers. |
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. novopro.cn [novopro.cn]
- 6. fortislife.com [fortislife.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Biotinylated Antibodies [bdbiosciences.com]
Application Notes and Protocols: Biotin-X-NHS in Flow Cytometry for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-X-NHS (N-hydroxysuccinimidyl-biotin) and its water-soluble analog, Sulfo-NHS-Biotin, are powerful reagents for labeling primary amines on cell surface proteins. This covalent modification allows for the indirect detection of cells and specific cellular events using fluorochrome-conjugated streptavidin in flow cytometry. The high affinity of the biotin-streptavidin interaction provides a robust and versatile platform for a variety of applications in cell analysis, from tracking cell populations to elucidating complex cellular processes. These application notes provide detailed protocols and quantitative data for key applications of this compound in flow cytometry.
Key Applications
-
Cell Surface Protein Biotinylation: For the general labeling and tracking of cell populations.
-
Apoptosis Detection: Sensitive detection of early apoptotic events.
-
Cell Proliferation and In Vivo Tracking: Monitoring cell division and fate.
-
Receptor-Ligand Binding Assays: Quantifying the interaction of ligands with their cell surface receptors.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and related biotinylated reagents in flow cytometry applications.
Table 1: Quantitative Analysis of Biotin-Labeled Red Blood Cells
| Sulfo-NHS-Biotin Concentration (μg/mL) | Corresponding nmol/mL RBCs | Molecules of Equivalent Soluble Fluorochrome (MESF)/RBC | Limit of Quantification (LoQ) (BioRBC in unlabeled RBCs) |
| 3 | 27 | ~32,000 | 1 in 274,000 |
| 5 | 45 | 14,807 | Not Specified |
| 15 | 135 | Not Specified | Not Specified |
| 30 | 271 | ~200,000 (164,693) | 1 in 649,000 |
Data compiled from studies on biotin-labeled red blood cells (BioRBC) for in vivo tracking.[1][2]
Table 2: Ligand-Receptor Interaction Analysis
| Parameter | Ligand | Cell Line | Value |
| IC50 | PSMA-617 | LNCaP | 6.9 ± 2.2 nM |
| IC50 | PSMA-617 | C4-2 | 4.9 ± 0.9 nM |
| IC50 | PSMA-617 | PC3-PIP | 71 ± 8 nM |
| Dissociation Constant (Kd) | ⁸⁹Zr-PSMA-617 | LNCaP | 6.8 nM |
| Recommended Staining Concentration | Biotinylated Primary Antibody | - | 0.25 µ g/tube |
Data for the use of PSMA-617 and its derivatives in cell-based assays.[3]
Experimental Workflows and Signaling Pathways
Caption: Workflow for cell surface biotinylation and subsequent analysis by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V-Biotin and flow cytometry.
Caption: Signaling pathway of apoptosis detection by Annexin V-Biotin.
Experimental Protocols
Protocol 1: General Cell Surface Biotinylation
This protocol is designed for the general labeling of cell surface proteins on suspended cells.
Materials:
-
Cells in suspension
-
This compound or Sulfo-NHS-Biotin
-
Anhydrous DMSO (for this compound) or ultrapure water (for Sulfo-NHS-Biotin)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, pH 8.0, ice-cold
-
Fluorochrome-conjugated Streptavidin
-
FACS Buffer (PBS with 0.5% BSA)
Procedure:
-
Cell Preparation: Harvest cells by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[4][5]
-
Resuspend cells at a concentration of approximately 1-25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[5][6]
-
Prepare Biotin Reagent: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or Sulfo-NHS-Biotin in ultrapure water.[6]
-
Labeling Reaction: Add the biotin reagent stock solution to the cell suspension to a final concentration of 1-2 mM.[5][6]
-
Incubate for 30 minutes at room temperature or on ice.[4][5][6] Incubation at 4°C can reduce active internalization of the biotin reagent.[5]
-
Quench Reaction: Add Quenching Buffer to the cell suspension and incubate for 10 minutes on ice to stop the reaction.[4]
-
Wash Cells: Wash the cells three times with ice-cold FACS buffer to remove unbound biotin. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.[4]
-
Fluorophore Staining: Resuspend the cells in 100 µL of FACS buffer and add the appropriate dilution of fluorochrome-conjugated streptavidin.
-
Incubate for 20-30 minutes at 4°C, protected from light.[1]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
Protocol 2: Apoptosis Detection using Annexin V-Biotin
This protocol allows for the identification of early and late-stage apoptotic cells.
Materials:
-
Cells (control and treated)
-
Annexin V-Biotin
-
Streptavidin-conjugated fluorophore (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD
-
10X Binding Buffer (e.g., 100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
1X Binding Buffer (diluted from 10X stock)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus.
-
Cell Preparation: Collect 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[7]
-
Annexin V-Biotin Staining: Add 5 µL of Annexin V-Biotin to the cell suspension.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Washing: Add 400 µL of 1X Binding Buffer and centrifuge to pellet the cells.[7]
-
Secondary Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer containing the optimal concentration of streptavidin-conjugated fluorophore and a viability dye like PI (e.g., 5 µL).[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Proliferation/Tracking by Dye Dilution
This protocol describes the labeling of cells with this compound to track cell division.
Materials:
-
Cells for labeling
-
This compound or Sulfo-NHS-Biotin
-
Anhydrous DMSO or ultrapure water
-
PBS, pH 8.0, ice-cold
-
Complete culture medium
-
Fluorochrome-conjugated Streptavidin
-
FACS Buffer
Procedure:
-
Cell Labeling: Follow steps 1-7 from Protocol 1: General Cell Surface Biotinylation.
-
Cell Culture: After labeling and washing, resuspend the cells in complete culture medium at the desired density.
-
Culture the cells for the desired period to allow for cell division.
-
Sample Collection: At various time points, harvest an aliquot of the cells.
-
Staining: Wash the harvested cells with FACS buffer.
-
Stain with fluorochrome-conjugated streptavidin as described in steps 8-10 of Protocol 1.
-
Analysis: Analyze the samples by flow cytometry. A halving of the mean fluorescence intensity (MFI) of the biotin signal in the parent population corresponds to one cell division.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Incomplete washing- Non-specific binding of streptavidin- Dead cells present | - Increase the number of wash steps.- Include an Fc receptor blocking step.- Use a viability dye to exclude dead cells from the analysis.[3] |
| Weak or No Signal | - Low expression of target protein- Inefficient biotinylation- Insufficient streptavidin concentration | - Use a positive control cell line with known high expression.- Optimize the concentration of this compound.- Titrate the streptavidin-fluorophore conjugate to determine the optimal concentration.[3] |
| High Cell Death | - Toxicity of DMSO- Harsh cell handling | - Ensure the final DMSO concentration is low.- Handle cells gently and keep them on ice whenever possible. |
References
- 1. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Annexin V - Biotin - Leinco Technologies [leinco.com]
Application Notes and Protocols: Biotin-X-NHS in Affinity Chromatography for Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-X-NHS (N-hydroxysuccinimidyl-6-(biotinamido)hexanoate) is a long-chain, amine-reactive biotinylation reagent widely employed for the purification of proteins and other biomolecules through affinity chromatography. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine residues or the N-terminus, to form stable amide bonds. The extended six-atom spacer arm of this compound minimizes steric hindrance, facilitating the high-affinity interaction between the biotin moiety and streptavidin or avidin immobilized on a chromatography resin.[1][2][3][4] This robust interaction, one of the strongest non-covalent bonds known in biology, allows for highly specific capture and purification of biotinylated proteins from complex biological mixtures.[5][6][7]
These application notes provide detailed protocols for protein biotinylation using this compound and subsequent purification via streptavidin affinity chromatography, including various elution strategies. Quantitative data is summarized to aid in experimental design and optimization.
Data Presentation
Table 1: Characteristics of this compound and Related Reagents
| Feature | This compound | NHS-Biotin |
| CAS Number | 72040-63-2[1][3] | 35013-72-0[8][9] |
| Molecular Weight | 454.5 g/mol [3][10] | 341.38 g/mol [8][9] |
| Spacer Arm Length | 22.4 Å[10] | 13.5 Å[9] |
| Reactivity | Primary amines (pH 7-9)[1][2][4] | Primary amines (alkaline pH)[11] |
| Solubility | Soluble in DMSO and DMF[2][10] | Soluble in DMSO or DMF[11] |
| Cell Permeability | Membrane permeable[2][10] | Membrane permeable[11] |
Table 2: Comparison of Elution Methods for Streptavidin-Biotin Affinity Chromatography
| Elution Method | Principle | Typical Reagents | Conditions | Advantages | Disadvantages |
| Denaturing Elution | Disruption of streptavidin structure | 8 M Guanidine-HCl, pH 1.5[12] | Harsh, denaturing | High recovery | Protein is denatured; not suitable for functional studies |
| Competitive Elution (Excess Biotin) | Displacement of biotinylated protein with free biotin | 25 mM Biotin[13] | Requires heating (e.g., 95°C for 5 minutes)[13] | Can be effective for some applications | May require heat, which can denature some proteins; elution can be slow |
| Competitive Elution (Biotin Analogs) | Competition with a lower affinity biotin analog | 2.5 mM Desthiobiotin | Gentle, physiological conditions | Mild elution preserves protein function and structure | Lower affinity may lead to premature elution or require optimization |
| pH Shift | Altering the ionization state of interacting groups | 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0 (for iminobiotin) | Mildly acidic | Preserves protein activity | Requires the use of iminobiotin instead of biotin |
| Enzymatic Cleavage | Proteolytic cleavage of a linker between biotin and the protein | Specific proteases (e.g., TEV, PreScission) | Specific to the engineered cleavage site | Highly specific release of the target protein without the tag | Requires a genetically engineered cleavage site |
| Anti-Biotin Antibody Affinity | Use of anti-biotin antibodies with tunable affinity | Mild acid solution (pH ≤2.5) | Acidic | Can be effective for peptides | Low pH may denature some proteins[14] |
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol describes the general procedure for labeling a protein with this compound. The molar ratio of the biotinylation reagent to the protein may need to be optimized for each specific protein.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[15]
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.[9] The NHS ester is moisture-sensitive, so it is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[9]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[9] For example, for a 2 mg/mL protein solution, a 20-fold molar excess is recommended.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Remove Excess Biotin: Remove unreacted this compound by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[9]
-
Verification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[15]
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Resin
This protocol outlines the purification of a biotinylated protein using a streptavidin-agarose resin in a column format.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5)
-
Elution Buffer (see Table 2 for options)
-
Chromatography column
Procedure:
-
Prepare the Column: Pack a chromatography column with the desired amount of streptavidin-agarose resin.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the biotinylated protein sample to the column. For optimal binding, use a low flow rate.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer or until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all non-bound proteins have been removed.
-
Elution: Elute the bound biotinylated protein using the chosen elution method (refer to Table 2).
-
Denaturing Elution: Apply 5-10 column volumes of 8 M Guanidine-HCl, pH 1.5.
-
Competitive Elution with Excess Biotin: Apply an elution buffer containing 25 mM biotin and incubate at 95°C for 5 minutes.[13]
-
-
Collect Fractions: Collect the eluted fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, Western blotting, or UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for protein biotinylation and affinity purification.
Caption: Application in identifying protein-protein interactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound - Applications - CAT N°: 13316 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. proteochem.com [proteochem.com]
- 10. covachem.com [covachem.com]
- 11. apexbt.com [apexbt.com]
- 12. Biotin-Tagged Protein Purification [gbiosciences.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Optimal Protein Labeling with Biotin-X-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences. The high-affinity interaction between biotin and avidin or streptavidin is harnessed in a vast array of applications, including immunoassays (ELISA, Western blotting), affinity purification, and cell sorting. Biotin-X-NHS (N-Hydroxysuccinimide) is a widely used reagent that efficiently labels proteins and other biomolecules containing primary amines.
This document provides a detailed guide to calculating the optimal molar excess of this compound for protein labeling, ensuring efficient biotinylation while preserving the biological activity of the protein. Over-biotinylation can lead to protein precipitation and loss of function, while under-labeling results in a poor signal in downstream applications.[1][2] Therefore, precise control over the molar ratio of biotin reagent to the target molecule is critical.
Principle of this compound Labeling
This compound is an amine-reactive biotinylation reagent. The N-Hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines (-NH₂), which are predominantly found on the side chain of lysine residues and the N-terminus of polypeptides.[3][4] This reaction, which is most efficient at a pH range of 7.2 to 8.5, results in the formation of a stable amide bond and the release of NHS as a byproduct.[5][6] Amine-free buffers are essential, as buffers like Tris or glycine will compete with the target protein for the NHS ester, thereby reducing labeling efficiency.[5][7]
Factors Influencing Labeling Efficiency
Several key factors must be considered to achieve optimal and reproducible biotinylation:
-
Molar Excess of this compound: This is the most critical factor for controlling the degree of labeling. The optimal molar ratio is empirical and depends on the specific protein and its concentration.[5][8]
-
Protein Concentration: More concentrated protein solutions generally require a lower molar excess of the biotinylation reagent to achieve the same degree of labeling as dilute solutions.[3][9]
-
pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5. At lower pH, the primary amines are protonated and less reactive, while at a pH above 8.5, the NHS ester is prone to hydrolysis.[6][10]
-
Buffer Composition: Amine-containing buffers such as Tris or glycine must be avoided as they will quench the reaction.[5][7] Phosphate-buffered saline (PBS), bicarbonate, or borate buffers are suitable alternatives.
-
Reaction Time and Temperature: Typical reactions are carried out for 30-60 minutes at room temperature or for 2 hours at 4°C.[5][11]
Calculating the Molar Excess of this compound
The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. The following tables provide recommended starting points for the molar excess of this compound for labeling a typical IgG antibody (150 kDa).
Table 1: Recommended Molar Excess of this compound for IgG Labeling
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin/Protein) |
| > 5 mg/mL | 10-15x | 3-5 |
| 1-5 mg/mL | 20x | 4-6 |
| < 1 mg/mL | 25-50x | 4-8 |
Note: These are starting recommendations and the optimal ratio should be determined empirically for each specific protein and application.
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol describes a general procedure for biotinylating a protein, such as an antibody, using this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Sample:
-
Calculate the Required Amount of this compound:
-
Step 2.1: Calculate moles of protein:
-
Moles of Protein = (grams of protein) / (molecular weight of protein in g/mol )
-
-
Step 2.2: Calculate moles of this compound:
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Step 2.3: Calculate mass of this compound:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
-
-
Prepare this compound Stock Solution:
-
Biotinylation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 8.0 per 1 mL of reaction volume).
-
Incubate for an additional 15 minutes at room temperature.[5]
-
-
Remove Excess Biotin:
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[9]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution (can be prepared or obtained as part of a kit)
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
Spectrophotometer or microplate reader
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.
-
-
Measure Baseline Absorbance:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is the A₅₀₀ of the HABA/Avidin complex.
-
-
Add Biotinylated Sample:
-
Add 100 µL of the biotinylated protein sample to the cuvette.
-
Mix well by gentle inversion.
-
-
Measure Final Absorbance:
-
Incubate for a few minutes until the reading stabilizes.
-
Measure the absorbance at 500 nm. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.
-
-
Calculate the Degree of Biotinylation:
-
Use the following formulas to calculate the moles of biotin per mole of protein:
Step 5.1: Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ (HABA/Avidin) - A₅₀₀ (HABA/Avidin/Biotin sample)
Step 5.2: Calculate the concentration of biotin (M): Molarity of Biotin (mol/L) = ΔA₅₀₀ / (ε × path length) Where ε (extinction coefficient) for the HABA-avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹ and the path length is usually 1 cm.
Step 5.3: Calculate the molar concentration of the protein (M): Molarity of Protein (mol/L) = [Protein concentration (g/L)] / [Molecular weight of protein ( g/mol )]
Step 5.4: Calculate the Degree of Labeling (DOL): DOL (moles of biotin / mole of protein) = Molarity of Biotin / Molarity of Protein
-
Table 2: HABA Assay Calculation Parameters
| Parameter | Value/Formula |
| Wavelength (λ) | 500 nm |
| Extinction Coefficient (ε) of HABA/Avidin | 34,000 M⁻¹cm⁻¹ |
| Path Length (b) | 1 cm (for standard cuvette) |
| Molarity of Biotin | ΔA₅₀₀ / (34,000 × b) |
| Molarity of Protein | [Protein conc. (g/L)] / [MW of protein ( g/mol )] |
| Degree of Labeling (DOL) | Moles of Biotin / Moles of Protein |
Visualizations
Caption: Experimental workflow for protein biotinylation with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to reduce non-specific binding in Biotin-X-NHS labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Biotin-X-NHS labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in this compound labeling?
Non-specific binding in biotinylation experiments can arise from several sources:
-
Hydrophobic and Ionic Interactions: Biotin itself is a hydrophobic molecule, and the biotinylated protein can non-specifically bind to surfaces and other proteins through hydrophobic or ionic interactions.
-
Endogenous Biotin: Many cell types and tissues contain endogenous biotin-containing enzymes (e.g., carboxylases) that will be detected by avidin or streptavidin conjugates, leading to high background.[1]
-
Inefficient Quenching: Failure to quench the biotinylation reaction effectively can result in the this compound ester reacting with other primary amines in subsequent steps.
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on membranes, beads, or plates allows for random adherence of biotinylated proteins or detection reagents.[1]
-
Contamination: Biotin contamination in reagents, especially in blocking agents like non-fat dry milk, can lead to high background.[2]
Q2: How does pH affect the efficiency and specificity of this compound labeling?
The pH of the reaction buffer is a critical parameter. NHS esters react with primary amines (like the side chain of lysine residues) most efficiently at a pH of 7.2-8.5.[3] At a lower pH, the primary amines are protonated and less reactive. Conversely, at a pH above 8.5, the NHS ester is prone to hydrolysis, which reduces labeling efficiency and can increase non-specific binding of the hydrolyzed, unreacted biotin.[3][4]
Q3: What is the optimal molar ratio of this compound to my protein?
The ideal molar ratio of this compound to your protein needs to be determined empirically. A common starting point is a 10- to 20-fold molar excess of the biotin reagent.[3][5] Using too little biotin will result in low labeling efficiency. However, an excessive amount can lead to protein precipitation, aggregation, and increased non-specific binding.[3][5][6] It is recommended to perform a titration experiment to find the optimal ratio for your specific protein.[1]
Q4: Which buffers should I use for the biotinylation reaction?
It is crucial to use an amine-free buffer, such as Phosphate-Buffered Saline (PBS), bicarbonate buffer, or borate buffer.[3][7] Buffers containing primary amines, like Tris or glycine, will compete with the target protein for the this compound ester, significantly reducing labeling efficiency.[3][8]
Q5: How do I effectively quench the biotinylation reaction?
After the incubation period, it is essential to quench any unreacted this compound ester to prevent it from labeling other molecules in your sample. This is typically done by adding a quenching buffer containing primary amines. Common quenching agents include Tris, glycine, or lysine at a final concentration of 50-100 mM.[9] Allow the quenching reaction to proceed for 15-30 minutes.
Troubleshooting Guides
High Background After Western Blotting
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Perform an endogenous biotin blocking step before adding the primary antibody or streptavidin conjugate. This typically involves sequential incubation with avidin and then biotin solutions.[1][10] |
| Insufficient Blocking | Optimize your blocking protocol. Increase the blocking time (e.g., 1-2 hours at room temperature) and/or the concentration of the blocking agent. Consider trying different blocking agents such as 3-5% Bovine Serum Albumin (BSA) or casein. Avoid non-fat dry milk as it can contain endogenous biotin.[1][2] |
| Inadequate Washing | Increase the number and duration of wash steps. Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce non-specific hydrophobic interactions. For persistent background, consider increasing the salt concentration (e.g., up to 0.5M NaCl) in the wash buffer.[9][11] |
| Suboptimal Antibody/Streptavidin Concentration | Titrate your primary antibody (if applicable) and the streptavidin-conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.[12] |
| Protein Aggregation | Biotinylated proteins may aggregate, leading to non-specific signals. Optimize the molar ratio of this compound to your protein. Consider using a biotinylation reagent with a PEG spacer arm to improve solubility.[5][6] |
High Background in Streptavidin Pull-Downs
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear your lysate by incubating it with unconjugated streptavidin beads before performing the pull-down with fresh beads. Block the streptavidin beads with a suitable blocking agent (e.g., BSA) before adding your sample. |
| Inefficient Washing of Beads | Increase the number of washes and the stringency of the wash buffer. Include detergents (e.g., 0.1% Tween-20 or NP-40) and/or higher salt concentrations in your wash buffers.[9] |
| Hydrophobic Interactions | Include non-ionic detergents in your lysis, binding, and wash buffers to minimize non-specific hydrophobic interactions between proteins and the beads. |
| Contamination of Biotinylated Sample | Ensure that all unreacted biotin has been removed from your labeled protein sample by dialysis or size-exclusion chromatography before proceeding with the pull-down. |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation
This protocol describes the biotinylation of cell surface proteins on adherent cells.
Materials:
-
This compound (e.g., Sulfo-NHS-LC-Biotin for membrane impermeability)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Grow cells to confluency in a culture plate.
-
Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.[8]
-
Prepare a fresh solution of this compound in PBS, pH 8.0, at a concentration of 0.5 mg/mL.
-
Add the biotin solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C with gentle rocking.
-
Aspirate the biotin solution and wash the cells three times with Quenching Buffer to stop the reaction.[13][14]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with Lysis Buffer and proceed with your downstream application (e.g., immunoprecipitation).
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol details the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated cell lysate
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1: PBS with 0.1% Tween-20
-
Wash Buffer 2: High-salt wash buffer (e.g., PBS with 500 mM NaCl and 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Incubate the streptavidin magnetic beads with your biotinylated cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2 to remove non-specifically bound proteins.
-
Perform a final wash with PBS.
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins for further analysis (e.g., Western blotting).
Protocol 3: Western Blotting of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins by Western blot.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 3-5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.[3]
Visualizations
Caption: Workflow for this compound Labeling of Proteins.
Caption: Primary Causes of Non-Specific Binding.
Caption: Troubleshooting Logic for High Background.
References
- 1. benchchem.com [benchchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Background staining in immunoblot assays. Reduction of signal caused by cross-reactivity with blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. interchim.fr [interchim.fr]
Optimizing Biotin-X-NHS to Protein Molar Ratios: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Biotin-X-NHS to protein for successful biotinylation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for your biotinylation workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: For optimal results, a starting molar excess of 10- to 20-fold of biotin reagent to the protein solution is recommended.[1][2][3][4] For a 10 mg/mL protein solution, a ≥ 12-fold molar excess is suggested, while for a 2 mg/mL protein solution, a ≥ 20-fold molar excess is recommended.[1][4][5] It is important to note that dilute protein solutions may require a higher molar excess of the biotinylation reagent to achieve the same degree of labeling as more concentrated protein solutions.[2][3][5][6]
Q2: What are the optimal reaction conditions for biotinylating a protein with this compound?
A2: this compound reacts with primary amines, such as the N-terminus and the side chains of lysine residues, to form stable amide bonds.[7][8] The optimal pH for this reaction is between 7 and 9.[7][8][9] It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound.[3][9][10] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly used buffer.[2] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][3][4]
Q3: How can I determine the degree of biotinylation after the reaction?
A3: The extent of biotinylation can be determined using several methods. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][12][13][14][15][16] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[11][12][13][16] The change in absorbance is proportional to the amount of biotin incorporated into the protein.[11][16] More sensitive fluorescent-based assays are also available.[12]
Q4: How should this compound be stored?
A4: this compound is moisture-sensitive and should be stored at -20°C, protected from light and moisture.[2][7][17] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Stock solutions can be prepared in anhydrous DMSO or DMF and should be used immediately or stored at -20°C for a limited time, typically up to one month.[17] It is not recommended to store stock solutions for extended periods as the NHS ester can hydrolyze.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Suboptimal molar ratio of this compound to protein. | Optimize the molar ratio by testing a range of excesses (e.g., 5:1, 10:1, 20:1, 40:1, 50:1).[9][18] For dilute protein solutions, a higher molar excess may be required.[3][5] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze or desalt the protein sample into an amine-free buffer like PBS before biotinylation.[3][9][10] | |
| Hydrolyzed this compound reagent. | Use fresh, properly stored this compound.[10] Prepare stock solutions immediately before use.[3] | |
| Incorrect reaction pH. | Ensure the reaction buffer pH is between 7 and 9.[7][8][9] | |
| Insufficient reaction time or temperature. | Increase the incubation time or perform the reaction at room temperature instead of on ice.[1][2][3][4][17] | |
| Protein Precipitation During or After Biotinylation | Over-modification of the protein. | Reduce the molar excess of this compound used in the reaction.[10] You can also try shortening the reaction time.[10] |
| Change in the isoelectric properties of the protein. | After the reaction, adding a small amount of a high pH buffer (e.g., 1 M Tris, pH 9.0) can sometimes help to re-suspend the precipitated protein.[10] | |
| Low solubility of the biotinylated protein. | Consider using a biotinylation reagent with a PEG spacer to increase the solubility of the final conjugate. | |
| Inconsistent Results Between Batches | Variation in the degree of biotinylation. | Accurately determine the degree of biotinylation for each batch using a method like the HABA assay to ensure consistency. |
| Contaminants in the protein sample. | Ensure the protein is of high purity before biotinylation. Contaminants with primary amines will compete in the reaction.[10] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
Materials:
-
Protein to be biotinylated
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1][3]
-
Calculate the Molar Ratio: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[1][2][3][4]
-
Remove Excess Biotin: Remove unreacted this compound by desalting chromatography or dialysis against an appropriate buffer.[3][15][19][20][21]
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare a HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[15]
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the cuvette and mix well.[15]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.[15]
-
Calculate the Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the following formula to calculate the moles of biotin per mole of protein:
ΔA500 / (ε_HABA * path length) = [Biotin]
Where:
-
ΔA500 is the change in absorbance at 500 nm.
-
ε_HABA is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).[16]
-
path length is the cuvette path length in cm.
-
[Biotin] is the concentration of biotin in the cuvette.
From the biotin concentration and the known protein concentration, the molar ratio of biotin to protein can be calculated.
-
Visualizations
Caption: A general experimental workflow for protein biotinylation.
Caption: A troubleshooting flowchart for low biotinylation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. One moment, please... [proteochem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. adipogen.com [adipogen.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 14. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. fishersci.ie [fishersci.ie]
- 17. benchchem.com [benchchem.com]
- 18. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vectorlabs.com [vectorlabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Preventing hydrolysis of Biotin-X-NHS during labeling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Biotin-X-NHS during labeling reactions and ensure successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Biotin-amidohexanoyl-N-hydroxysuccinimide ester) is a reagent used to attach a biotin label to proteins or other molecules containing primary amines (-NH2).[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, typically found on lysine residues and the N-terminus of proteins, to form a stable amide bond.[2][3][4] The "X" in this compound refers to a 6-atom spacer arm (amidohexanoyl) that helps to reduce steric hindrance between the biotin molecule and the labeled protein, which can improve the binding of avidin or streptavidin.[1]
Q2: What is hydrolysis of this compound and why is it a problem?
Hydrolysis is a chemical reaction in which the NHS ester of this compound reacts with water. This reaction results in a non-reactive carboxylate, rendering the biotinylation reagent incapable of labeling your target molecule.[5][6] Significant hydrolysis of the reagent before it can react with the target protein will lead to low or no biotinylation, ultimately compromising downstream applications that rely on the biotin tag for detection or purification.[7][8]
Q3: What are the main factors that cause hydrolysis of this compound?
The primary factor influencing the rate of hydrolysis is the pH of the reaction buffer.[9][10] NHS esters are highly susceptible to hydrolysis in aqueous solutions, and this rate increases significantly with increasing pH.[5][11] Other contributing factors include the temperature of the reaction and the presence of moisture in the solid reagent or solvents.[12][13]
Q4: How should I store and handle this compound to prevent premature hydrolysis?
To minimize hydrolysis, this compound should be stored desiccated at -20°C.[1][12][14] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[5][8] It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[12][13][15] Avoid preparing and storing aqueous solutions of the reagent.[8][13]
Troubleshooting Guide: Preventing Hydrolysis and Optimizing Labeling
This guide addresses common issues encountered during biotinylation reactions with this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Biotinylation | Hydrolysis of this compound reagent. | • Optimize pH: Perform the reaction at a pH between 7.2 and 8.5. While the reaction with amines is more efficient at slightly alkaline pH, hydrolysis becomes rapid above pH 8.5.[10] • Use fresh reagent: Prepare the this compound stock solution immediately before use in anhydrous DMF or DMSO.[12][13] Do not use pre-made aqueous solutions. • Control temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can slow down hydrolysis.[12] |
| Presence of primary amines in the buffer. | • Use an amine-free buffer: Buffers like phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer are recommended.[10][16] Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for the biotinylation reagent.[7][17] | |
| Insufficient molar ratio of biotin reagent. | • Increase molar excess: A 10-20 fold molar excess of this compound to the protein is a common starting point.[10][12] For dilute protein solutions, a higher molar excess may be required.[12] | |
| Protein Precipitation | Over-biotinylation altering protein solubility. | • Reduce the molar ratio of this compound: A lower degree of labeling may prevent precipitation.[10] • Optimize buffer conditions: Consider adding mild detergents or adjusting the salt concentration to improve the solubility of the biotinylated protein.[10] |
| Inconsistent Results | Variability in reaction conditions. | • Standardize the protocol: Ensure consistent pH, temperature, reaction time, and reagent concentrations between experiments.[10] • Assess reagent activity: If the reagent has been stored for a long time or improperly, its activity may be compromised. Consider testing the reactivity of the NHS ester.[5] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM sodium bicarbonate, pH 8.3.[12][18]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine.[4][19]
-
Desalting column or dialysis cassette for purification.[12]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it with the Reaction Buffer using a desalting column or dialysis.[8]
-
Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[12]
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess over the protein.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound.[4][19] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagents by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[12]
Protocol 2: Assessing the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[20]
Materials:
-
Avidin-HABA reagent
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Follow the manufacturer's instructions for the specific HABA assay kit being used.
-
In general, the absorbance of the avidin-HABA complex is measured at 500 nm.
-
Upon addition of the biotinylated protein, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the biotin-to-protein molar ratio.
Visualizing the Chemistry
The following diagrams illustrate the key chemical reactions involved in biotinylation and the competing hydrolysis.
Caption: Key chemical pathways in a this compound labeling experiment.
References
- 1. adipogen.com [adipogen.com]
- 2. benchchem.com [benchchem.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. proteochem.com [proteochem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Western Blots with Biotin-X-NHS Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected results in Western blots involving Biotin-X-NHS labeled proteins.
Frequently Asked Questions (FAQs)
High Background
1. Why am I observing high background across my entire Western blot membrane?
High background can obscure your protein of interest and is a common issue in biotin-based detection systems. Several factors can contribute to this problem:
-
Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane is a primary cause.[1][2] The blocking time may be too short, or the concentration of the blocking agent may be too low.
-
Use of Incompatible Blocking Agents: Non-fat dry milk is a common blocking agent, but it contains endogenous biotin, which will react with streptavidin-HRP conjugates, leading to high background.[3][4][5][6][7]
-
High Concentration of Streptavidin-HRP: Using too high a concentration of the streptavidin-HRP conjugate can lead to non-specific binding and increased background.[8]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound streptavidin-HRP, contributing to background noise.[3][6]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause non-specific binding of reagents.[3][4]
2. I see a strong, uniform background signal in the high molecular weight region of my blot. What could be the cause?
This specific pattern can be due to the presence of endogenous biotin-binding proteins, such as mitochondrial carboxylases, which are naturally present in cell lysates and have molecular weights around 75 kDa and 125 kDa.[9] These proteins will be detected by streptavidin-HRP, leading to distinct background bands.
Weak or No Signal
1. Why am I getting a very weak signal or no signal at all for my biotinylated protein?
The absence of a clear signal can be frustrating and may stem from several issues throughout the experimental workflow:
-
Inefficient Biotinylation: The protein labeling reaction with this compound may have been inefficient. This could be due to suboptimal pH, the presence of primary amines (e.g., Tris or glycine) in the protein buffer which compete with the reaction, or using a hydrolyzed (inactive) this compound reagent.[10][11][12]
-
Inefficient Protein Transfer: The transfer of your biotinylated protein from the gel to the membrane might be incomplete.[13][14][15] This is particularly common for high molecular weight proteins.
-
Low Abundance of Target Protein: The amount of your protein of interest in the sample may be too low to be detected.[13][14][16]
-
Inactive Streptavidin-HRP: The enzyme conjugate may have lost its activity due to improper storage or handling.[8][17]
-
Substrate Issues: The chemiluminescent substrate may be expired or may not have been given enough time to develop.[15]
Non-Specific Bands
1. My blot shows multiple unexpected bands in addition to my protein of interest. What is causing this?
The appearance of non-specific bands can be attributed to a few key factors:
-
Endogenous Biotinylated Proteins: As mentioned earlier, cells naturally contain biotinylated proteins that will be detected by streptavidin-HRP, appearing as distinct, non-specific bands.[8][18][19][20] This is a well-documented artifact in biotin-avidin detection systems.[18]
-
Aggregation of the Conjugate: If the streptavidin-HRP conjugate has aggregated, these aggregates can bind non-specifically to the membrane, causing spurious bands or spots.[6][8]
-
Sample Degradation: If the protein sample has degraded, you may see multiple bands at lower molecular weights than your target protein.[6][13]
Troubleshooting Guides
Table 1: Troubleshooting High Background
| Observation | Possible Cause | Recommended Solution |
| Uniform high background | Incompatible blocking agent (e.g., milk) | Switch to a biotin-free blocking agent like 3-5% Bovine Serum Albumin (BSA) in TBST.[3][5][7] |
| Insufficient blocking | Increase blocking time to at least 1-2 hours at room temperature or overnight at 4°C.[1][4] Increase the concentration of the blocking agent (e.g., up to 5-7% BSA).[1] | |
| Streptavidin-HRP concentration too high | Optimize the streptavidin-HRP concentration by performing a dilution series (e.g., 1:10,000 to 1:50,000).[5][8] | |
| Inadequate washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 10-15 minutes each) with TBST.[3][6] | |
| Membrane dried out | Ensure the membrane is always covered in buffer during all incubation and washing steps.[3][4] | |
| High molecular weight bands | Endogenous biotin-containing proteins | Include a negative control lane with lysate that has not been biotinylated to identify endogenous bands.[9] Consider using an endogenous biotin blocking protocol.[8] |
Table 2: Troubleshooting Weak or No Signal
| Observation | Possible Cause | Recommended Solution |
| No signal in any lane | Inefficient biotinylation | Ensure the protein buffer is free of primary amines (e.g., Tris, glycine).[10] Use a fresh solution of this compound.[10][12] Optimize the molar excess of the biotinylation reagent.[10][12] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[13][15] Optimize transfer time and conditions.[4] | |
| Inactive Streptavidin-HRP | Use a fresh or properly stored aliquot of streptavidin-HRP.[8][17] Perform a dot blot to test the activity of the conjugate.[13] | |
| Substrate issues | Use a fresh batch of chemiluminescent substrate and ensure adequate incubation time as per the manufacturer's instructions.[15] | |
| Weak signal in sample lanes | Low abundance of target protein | Increase the amount of protein loaded onto the gel.[13][14] Consider enriching the target protein via immunoprecipitation before biotinylation.[13][14] |
Table 3: Troubleshooting Non-Specific Bands
| Observation | Possible Cause | Recommended Solution |
| Multiple distinct bands | Endogenous biotinylated proteins | Run a control lane with unlabeled lysate to identify these bands.[18][19] Use an endogenous biotin blocking kit if necessary.[8] |
| Aggregation of streptavidin-HRP conjugate | Centrifuge the streptavidin-HRP solution before use to pellet any aggregates.[6][8] Filter the diluted conjugate solution. | |
| Bands at lower molecular weight | Sample degradation | Prepare fresh lysates and always include protease inhibitors.[6][13] Keep samples on ice.[1] |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound (N-hydroxysuccinimide ester)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will quench the labeling reaction.[10][12]
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[12]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Quenching and Removal of Excess Biotin: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM). Remove unreacted biotin using a desalting column or by dialysis against PBS.
Protocol 2: Western Blotting of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane using standard procedures.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4] Crucially, do not use non-fat dry milk as a blocking agent. [3][4][5][6]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.[3]
-
Streptavidin-HRP Incubation: Incubate the membrane with an optimized dilution of Streptavidin-HRP in blocking buffer (e.g., 1% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 3.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. arp1.com [arp1.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methods for improving the solubility of Biotin-X-NHS in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the solubility of Biotin-X-NHS in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving directly in my aqueous buffer?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its chemical structure makes it inherently hydrophobic. For effective use in biotinylation reactions, it is standard practice to first dissolve it in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended organic solvents for dissolving this compound.[1][2][3][4] The solubility in these solvents is significantly higher than in aqueous solutions. It is crucial to use a high-quality, anhydrous grade of these solvents to prevent premature hydrolysis of the NHS ester.[2][5]
Q3: How do I prepare a working solution of this compound in my aqueous reaction buffer?
A3: The standard method is to first prepare a concentrated stock solution in anhydrous DMSO or DMF.[1][6] This stock solution is then added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.[7] This two-step process helps to keep the this compound in solution in the aqueous environment for the duration of the reaction. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid negative effects on protein stability and activity.[6][8][9][10]
Q4: My this compound precipitates when I add the stock solution to my aqueous buffer. What can I do?
A4: Precipitation upon addition to an aqueous buffer can occur for a few reasons:
-
Final concentration is too high: The final concentration in the aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute working solution.
-
"Organic solvent shock": Adding the organic stock solution too quickly can cause the compound to crash out of solution. Add the stock solution dropwise while gently vortexing the aqueous buffer to ensure rapid mixing.[7]
-
Low Temperature: If you are performing the reaction at 4°C, the solubility will be lower. While the reaction can proceed at this temperature, you may need to use a lower concentration of the biotinylation reagent.[11]
Q5: Can I store the aqueous solution of this compound?
A5: It is not recommended to store this compound in aqueous solutions.[1][12] The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous environments, which inactivates the reagent.[13][14][15] The rate of hydrolysis increases with increasing pH.[13][14][16] Therefore, you should always prepare the aqueous working solution immediately before use.[2][6][12] Stock solutions in anhydrous DMSO or DMF, when stored properly at -20°C with desiccant, are more stable but should ideally be used within a month.[4][12]
Q6: What is the effect of pH on this compound solubility and reactivity?
A6: The reaction of the NHS ester with primary amines (e.g., on proteins) is most efficient at a pH between 7 and 9.[6][10][17] However, the rate of hydrolysis of the NHS ester also increases with pH.[13][14][16] Therefore, a compromise is often made, with reactions commonly performed in buffers with a pH of 7.2-8.5.[11][18][19][20] Stock solutions for storage, if absolutely necessary, should be prepared at a slightly acidic pH (between 3.0 and 5.8) to improve stability.[16]
Q7: Are there water-soluble alternatives to this compound?
A7: Yes, sulfo-NHS-Biotin is a water-soluble alternative.[2][12][13][14] The addition of a sulfonate group (SO3-) to the NHS ring makes the molecule soluble in water, eliminating the need for an organic co-solvent.[2][14] This is particularly useful for applications where organic solvents might be detrimental to the sample, such as cell surface labeling, as the charged sulfo-NHS esters do not permeate the cell membrane.[14][20][21]
Q8: My protein has precipitated after the biotinylation reaction. What is the cause and how can I prevent it?
A8: Precipitation of the protein after biotinylation can occur due to over-modification. Biotin itself is relatively hydrophobic, and attaching too many biotin molecules can decrease the overall solubility of the protein.[9] This can be particularly problematic if the pH of the solution is close to the new isoelectric point (pI) of the biotinylated protein.[22][23]
-
To prevent this:
-
Reduce the molar excess of the this compound reagent used in the reaction.[5]
-
Adjust the pH of the buffer to be at least 2 units away from the predicted pI of the biotinylated protein.[22][23] Adjusting to a slightly basic pH (e.g., using 1 M Tris, pH 9.0) after the reaction can sometimes help to re-solubilize the protein.[5]
-
Consider using a PEGylated biotinylation reagent. The polyethylene glycol (PEG) spacer is hydrophilic and can help to maintain the solubility of the labeled protein.[9][14]
-
Quantitative Data Summary
The following table summarizes the solubility of various Biotin-NHS esters in different solvents.
| Reagent | Solvent | Solubility |
| Biotin-NHS | DMSO | ~20 mg/mL[1], ≥30 mg/mL[4], 62.5 mg/mL (with sonication)[8], 100 mg/mL |
| Biotin-NHS | Dimethylformamide (DMF) | ~20 mg/mL[1], ≤50 mg/mL[4] |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| This compound (Water-Soluble) | Distilled Water | 5.5 mg/mL |
| This compound (Water-Soluble) | DMSO | 13 mg/mL |
| Sulfo-NHS-Biotin | Water | Up to 10mM (~5.56 mg/mL)[14] |
| Sulfo-NHS-Biotin | Distilled Water | Up to 10 mg/mL[2] |
| Biotin (Long Arm) NHS | DMSO or DMF | 25-50 mg/mL[18] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for use in biotinylation reactions.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][11][24]
-
Weigh the desired amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-20 mg/mL).[1][11]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.[7][8][18][23]
-
This stock solution should be prepared immediately before use.[6] If storage is unavoidable, aliquot the solution into smaller volumes and store at -20°C with a desiccant. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To dilute the this compound stock solution into an aqueous buffer for the biotinylation reaction.
Materials:
-
This compound stock solution (from Protocol 1)
-
Amine-free aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Vortex mixer
Procedure:
-
Prepare your protein or other molecule to be labeled in an appropriate amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target for reaction with the this compound.[6][10][19][24]
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess for your reaction (a 10-20 fold molar excess is a common starting point).[11][25]
-
While gently vortexing the aqueous buffer containing your sample, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept as low as possible, ideally below 10%.[6]
-
Proceed immediately with your biotinylation incubation.
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Caption: Relationship between pH, NHS ester reactivity, and hydrolysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. apexbt.com [apexbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotin NHS | 35013-72-0 | Benchchem [benchchem.com]
- 11. proteochem.com [proteochem.com]
- 12. This compound, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. apexbt.com [apexbt.com]
- 22. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. apexbt.com [apexbt.com]
- 25. file.medchemexpress.com [file.medchemexpress.com]
Effective quenching of unreacted Biotin-X-NHS post-labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effective quenching of unreacted Biotin-X-NHS following protein and cell surface labeling experiments.
Troubleshooting Guide
Issue: High background or non-specific signal in downstream applications (e.g., Western blot, ELISA, flow cytometry).
-
Question: I am observing high background signal after my biotinylation procedure. What could be the cause?
-
Answer: High background is often a result of insufficient quenching of the unreacted this compound ester.[1] Free biotinylation reagent can bind to streptavidin conjugates used for detection, leading to a strong, non-specific signal.[1][2] Another possibility is the precipitation of the protein due to over-biotinylation.[3]
-
-
Question: How can I confirm that incomplete quenching is the source of my high background?
-
Answer: A "no-protein" or "quencher-only" control can be insightful. In this control, you perform the biotinylation reaction without your protein of interest and then add your quenching buffer. If you still observe a high signal in your downstream application, it indicates that the unreacted biotin is the likely culprit.
-
-
Question: I followed the recommended quenching protocol, but the background is still high. What can I do?
-
Answer:
-
Increase Quencher Concentration: You can increase the concentration of your quenching reagent. For example, if you are using 100 mM Tris, try increasing it to 200 mM.
-
Extend Incubation Time: While 10-15 minutes is typically sufficient, extending the quenching incubation time to 30 minutes can ensure a more complete reaction.[4][5]
-
Optimize pH: Ensure your quenching buffer has a pH between 7.4 and 8.5, as the reaction of primary amines with NHS esters is most efficient in this range.[1][6]
-
Post-Quenching Cleanup: It is crucial to remove the quenched biotin reagent and byproducts. Methods like dialysis or the use of desalting columns are effective for this purpose.[5] For cell-based assays, thorough washing of the cells post-quenching is critical.[4][7]
-
-
Issue: Low or no signal from my biotinylated protein.
-
Question: I am not detecting my biotinylated protein. What could have gone wrong?
-
Answer: This could be due to several factors:
-
Inefficient Labeling: The biotinylation reaction itself might have been inefficient. This can be caused by the presence of primary amines (e.g., Tris or glycine) in your protein buffer, which compete with your protein for reaction with the this compound.[6][8]
-
Hydrolysis of this compound: this compound is moisture-sensitive and can hydrolyze, rendering it inactive.[6][7][8] Always use fresh, high-quality anhydrous DMSO or DMF to prepare the stock solution immediately before use.[4][9]
-
Over-Quenching: While less common, adding an excessive amount of quenching reagent before the biotinylation reaction is complete can prematurely stop the labeling process.
-
Protein Degradation: Ensure your protein is stable under the labeling conditions.
-
-
Frequently Asked Questions (FAQs)
-
What is the purpose of quenching in a biotinylation reaction?
-
Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound.[5][10] This prevents the non-specific biotinylation of other molecules in subsequent steps and minimizes background signal in detection assays that utilize the high-affinity interaction between biotin and streptavidin.[1]
-
-
What are the most common quenching reagents for this compound?
-
Can I use my cell culture media to quench the reaction?
-
How does pH affect the quenching reaction?
-
Are there any side reactions I should be aware of with NHS-ester chemistry?
Quantitative Data Summary
The following table summarizes recommended conditions for commonly used quenching reagents for this compound. Direct comparative efficiency data is limited in the literature; however, these conditions are widely cited and proven to be effective.
| Quenching Reagent | Typical Concentration | Recommended pH | Typical Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 50-100 mM | 7.4 - 8.5 | 10-15 minutes | 4°C or Room Temperature | Widely used, effective, and readily available.[4][5][11] |
| Glycine | 100 mM | 7.4 - 8.0 | 10-15 minutes | 4°C or Room Temperature | A common and effective quenching agent.[4][7][10] |
| Hydroxylamine | 10% | ~8.5 | 15 minutes | Room Temperature | Also used to reverse O-acylation side products.[15][16] |
| Lysine | 20-50 mM | 7.4 - 8.5 | 15-30 minutes | Room Temperature | Provides a primary amine for efficient quenching.[17] |
| Ethanolamine | 20-50 mM | 7.4 - 8.5 | 15-30 minutes | Room Temperature | Another effective primary amine-containing quencher.[17] |
Detailed Experimental Protocol: Biotinylation and Quenching of Cell Surface Proteins
This protocol provides a general workflow for the biotinylation of cell surface proteins followed by quenching of the unreacted this compound.
Materials:
-
Cells in suspension or adherent cells
-
This compound
-
Anhydrous DMSO or DMF
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0[4][10]
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[4]
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).[4]
-
Resuspend cells to a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[4]
-
-
Prepare this compound Solution:
-
Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO.[4] For example, dissolve 2 mg of this compound in 220 µL of DMSO.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 2 mM.[4] For a 1 mL cell suspension, this would be 110 µL of the 20 mM stock solution.
-
Mix gently.
-
Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive cells, incubation can be performed at 4°C to minimize internalization of the label.[4]
-
-
Quenching Reaction:
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells three times with ice-cold PBS to remove unreacted biotin reagent and quenching buffer.[4]
-
-
Downstream Applications:
-
The biotinylated cells are now ready for downstream applications such as cell lysis for Western blotting or affinity purification.
-
Visualizations
Caption: Experimental workflow for cell surface biotinylation and quenching.
Caption: Chemical principle of quenching this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of biotin interference on the results of blood hormone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. users.ox.ac.uk [users.ox.ac.uk]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Biotinylation and Excess Biotin Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-X-NHS and other biotinylation reagents. Here you will find detailed protocols and guidance for removing excess, unreacted biotin from your labeled samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: The removal of non-conjugated biotin is a critical step for successful downstream applications.[1] Excess biotin can compete with your biotinylated molecule for binding sites on avidin or streptavidin conjugates, leading to high background noise, reduced signal-to-noise ratios, and inaccurate results in assays such as ELISAs, Western blotting, and pull-down experiments.[1][2]
Q2: I'm seeing high background or non-specific binding in my assay. Could this be due to residual free biotin?
A2: Yes, that is a likely cause. Inadequate removal of free biotin can lead to non-specific binding and a high background signal.[1][2] To troubleshoot this, you should first ensure your biotin removal method is effective. You can also run a "no biotinylated protein" control to see if the high background is from the streptavidin/avidin conjugate itself.[2]
Q3: My protein precipitated after the biotinylation reaction. What could have caused this?
A3: Protein precipitation can occur due to over-biotinylation.[3][4][5] Attaching too many hydrophobic biotin molecules can alter the protein's isoelectric properties and lead to aggregation.[3][5] To avoid this, consider reducing the molar ratio of biotin to your protein in the labeling reaction.[2][5]
Q4: I have a very small sample volume. Which method is best for removing excess biotin?
A4: For small sample volumes, typically between 20-700 µL, spin columns are ideal.[6] They are fast, provide high recovery, and are suitable for small-scale purifications.[6]
Q5: What are the main methods for removing excess biotin, and how do I choose the right one?
A5: The three primary methods are dialysis, gel filtration (size exclusion chromatography), and spin columns. The best method for your experiment will depend on factors like your sample volume, protein concentration, and the required purity. See the comparison table below and the decision-making flowchart to help you choose the most appropriate technique.
Comparison of Biotin Removal Techniques
| Feature | Dialysis | Gel Filtration (Gravity-Flow) | Spin Columns (Centrifugation) |
| Principle | Diffusion across a semi-permeable membrane based on molecular weight cutoff (MWCO). | Separation of molecules by size as they pass through a porous resin. Larger molecules elute first. | Centrifugal force is used to pass the sample through a size-exclusion resin. |
| Typical Sample Volume | > 100 µL | Variable, can be scaled | 20 - 700 µL |
| Processing Time | 4 - 48 hours[6][7] | Can be slow depending on column size and flow rate | < 15 minutes[6] |
| Protein Recovery | High, but potential for sample loss during handling. | Can be high, but sample dilution may occur.[6] | >95%[8] |
| Removal Efficiency | Very high with multiple buffer changes.[6][7] | High | >80% in a single pass[5] |
| Key Advantage | Gentle, suitable for large volumes. | Good for simultaneous buffer exchange. | Fast, high recovery for small volumes.[6] |
| Key Disadvantage | Time-consuming. | Can lead to sample dilution.[6] | Limited to smaller sample volumes. |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for sample volumes greater than 100 µL and is effective for thorough removal of free biotin.[6]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
A beaker large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing or cassette and seal it securely.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
For optimal removal, perform at least three buffer changes over 24 to 48 hours.[6][7]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.[6]
Protocol 2: Gel Filtration (Size Exclusion Chromatography) - Spin Column Format
This method is ideal for rapid cleanup of small sample volumes.[6]
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[6]
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[6]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[6]
Visual Guides
Caption: Workflow for biotinylating a protein sample and subsequent cleanup.
Caption: Decision tree for selecting a biotin removal method.
References
- 1. bioclone.net [bioclone.net]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Biotin-X-NHS and Sulfo-NHS-Biotin for Cellular Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in experimental design, directly impacting the specificity and outcome of cell-based assays. This guide provides an objective comparison of two widely used amine-reactive biotinylation reagents, Biotin-X-NHS and Sulfo-NHS-Biotin, with a focus on their application in cell labeling. We will delve into their chemical properties, performance differences supported by experimental data, and provide detailed protocols to aid in your experimental setup.
The primary distinction between this compound and Sulfo-NHS-Biotin lies in their solubility and membrane permeability, which dictates their suitability for labeling either intracellular proteins or cell surface proteins, respectively. Both reagents react efficiently with primary amines, such as the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.
Key Differences at a Glance
| Feature | This compound | Sulfo-NHS-Biotin |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF)[1][2][3] | Water-soluble[2][4][5] |
| Membrane Permeability | Permeable[1][3][6] | Impermeable[4][5][7][8][9] |
| Primary Application | Intracellular protein labeling[1][6] | Cell surface protein labeling[4][5][7][9] |
| Spacer Arm | Contains a long 6-aminocaproic acid spacer arm to reduce steric hindrance[1][10] | Available in various forms, including with a long chain (LC) spacer arm[8] |
Performance Comparison: Experimental Data
A comparative study on bovine aortic endothelial cells using NHS-LC-Biotin (a long-chain variant of this compound) and Sulfo-NHS-LC-Biotin provides valuable insights into their labeling efficiency and stability.
| Parameter | NHS-LC-Biotin (Intracellular) | Sulfo-NHS-LC-Biotin (Cell Surface) |
| Biotinylation Level (at 1.8 mM) | 0.390 ng biotin / µg protein[11] | 0.304 ng biotin / µg protein[11] |
| Half-life of Biotinylated Proteins | 38.0 hours[11] | 10.8 hours[11] |
| Cytotoxicity | Not explicitly stated, but membrane permeability implies potential for intracellular effects. | Slightly cytotoxic in LDH release assay; mild adverse effects in colony formation assay[11] |
Note: The data presented is from a study comparing NHS-LC-Biotin and Sulfo-NHS-LC-Biotin, which are structurally similar to and functionally representative of this compound and Sulfo-NHS-Biotin, respectively.
The data suggests that under similar concentrations, the membrane-permeable NHS-LC-Biotin leads to a slightly higher overall cellular protein biotinylation.[11] Furthermore, the resulting biotinylated proteins exhibit a significantly longer half-life within the cell compared to those labeled on the surface with Sulfo-NHS-LC-Biotin.[11] This could be attributed to the different protein populations being labeled and their respective turnover rates.
Visualizing the Chemistry and Workflow
To better understand the application of these reagents, the following diagrams illustrate their chemical reaction and the general experimental workflows.
Caption: Reaction of NHS-ester biotinylation reagents with primary amines.
Caption: Comparative experimental workflows for cellular protein labeling.
Experimental Protocols
Protocol 1: Intracellular Protein Labeling with this compound
This protocol is adapted for a generic NHS-Biotin reagent and is suitable for this compound.
Materials:
-
Cells in suspension or adherent cells
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, ice-cold
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).
-
Resuspend cells to a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension to achieve a final concentration of 2-5 mM. For example, add 100 µL of 20 mM this compound to 1 mL of cell suspension for a final concentration of ~2 mM.
-
Incubate the reaction mixture at room temperature for 30 minutes. A longer incubation time may be required to ensure diffusion into the cells.
-
-
Quenching:
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.
-
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent applications such as immunoprecipitation or Western blotting.
-
Protocol 2: Cell Surface Protein Labeling with Sulfo-NHS-Biotin
This protocol is a standard procedure for labeling cell surface proteins.
Materials:
-
Cells in suspension or adherent cells
-
Sulfo-NHS-Biotin
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, ice-cold
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0).
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).
-
Resuspend cells to a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
-
Reagent Preparation:
-
Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 1-2 mg/mL.
-
-
Biotinylation Reaction:
-
Add the freshly prepared Sulfo-NHS-Biotin solution to the cell suspension.
-
Incubate the reaction on ice for 30 minutes with gentle mixing.
-
-
Quenching:
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any non-reacted biotin.
-
-
Downstream Processing:
-
The cell surface-biotinylated cells are ready for lysis and further analysis.
-
Conclusion and Recommendations
The choice between this compound and Sulfo-NHS-Biotin is fundamentally determined by the subcellular location of the protein of interest.
-
This compound is the reagent of choice for intracellular protein labeling due to its membrane permeability. Its hydrophobic nature necessitates dissolution in an organic solvent, which should be considered for potential effects on cell viability in sensitive cell lines.
-
Sulfo-NHS-Biotin is the gold standard for cell surface protein labeling .[9] Its water solubility and membrane impermeability ensure that only proteins exposed on the outer leaflet of the plasma membrane are labeled, provided the cell membrane remains intact.[5][9] This specificity is crucial for studies on receptor trafficking, cell-cell interactions, and the identification of surface-exposed biomarkers.
For optimal results, it is recommended to empirically determine the ideal concentration of the biotinylation reagent and the reaction time for your specific cell type and experimental goals. Additionally, the inclusion of proper controls, such as non-biotinylated cells, is essential for validating the specificity of the labeling and any downstream detection.
References
- 1. researchgate.net [researchgate.net]
- 2. store.sangon.com [store.sangon.com]
- 3. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 4. Biotinylation of Cell Surface Proteins [en.bio-protocol.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
The Long and Short of It: A Comparative Guide to Biotin-X-NHS and Other NHS Esters for Optimal Biotinylation
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical determinant for the success of numerous applications, from immunoassays to targeted drug delivery. The length of the spacer arm in these reagents plays a pivotal role in overcoming steric hindrance and ensuring efficient binding of biotin to avidin or streptavidin. This guide provides an objective comparison of Biotin-X-NHS and other N-hydroxysuccinimide (NHS) esters with varying spacer arm lengths, supported by experimental data to inform reagent selection.
The Critical Role of the Spacer Arm in Biotinylation
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein or antibody. The remarkable affinity between biotin and avidin or streptavidin is then exploited for detection, purification, or immobilization. However, the biotin-binding pocket of avidin and streptavidin is situated deep within the protein structure. This can lead to steric hindrance, where the bulky nature of the labeled molecule obstructs the biotin from accessing its binding site. A spacer arm, a chemical linker between the biotin and the reactive group, extends the biotin moiety away from the surface of the labeled molecule, thereby mitigating this steric hindrance and facilitating a more efficient interaction.[1][2]
This compound, also known as NHS-LC-Biotin, incorporates a 6-atom (aminocaproic acid) spacer arm, providing a significant extension compared to NHS-Biotin, which has no spacer.[3][4] Other reagents feature even longer spacer arms, such as Biotin-XX-NHS, or employ polyethylene glycol (PEG) chains to not only increase the spacer length but also to enhance the water solubility of the resulting conjugate.[5][6] The choice of spacer arm length represents a trade-off between maximizing the accessibility of the biotin and the potential for introducing unintended interactions or reduced binding affinity with excessively long chains.[5]
Comparative Performance of Biotin NHS Esters with Varying Spacer Arm Lengths
The length of the spacer arm directly impacts the efficiency of the biotin-streptavidin interaction, which can be quantified in various immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA)
A study by Muratsugu et al. provides a direct comparison of the effect of spacer arm length on the signal generated in a competitive ELISA format. In this study, microplates were coated with biotin using NHS esters with different spacer arm lengths, and the subsequent binding of streptavidin-horseradish peroxidase (HRP) was measured. The results clearly demonstrate that a longer spacer arm leads to a stronger signal, indicating more efficient binding of the streptavidin-HRP conjugate.[7]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (vs. NHS-LC-LC-Biotin) |
| PFP-biotin | 0.96 | ~0.25 |
| NHS-biotin | 1.35 | ~0.5 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.8 |
| NHS-LC-LC-biotin | 3.05 | 1.0 |
| (Data summarized from Muratsugu et al.[7]) |
These findings suggest that for applications where the biotinylated molecule is immobilized on a solid surface, such as in an ELISA, a longer spacer arm is crucial for overcoming the steric hindrance imposed by the surface and enabling efficient capture of streptavidin conjugates. This compound (equivalent to NHS-LC-Biotin in spacer length) would be expected to offer significantly better performance than NHS-Biotin in such assays.
Flow Cytometry
In flow cytometry, where biotinylated antibodies are used to label cell surface proteins, the spacer arm length can also influence the fluorescence intensity. A longer spacer arm can provide better access for the streptavidin-fluorophore conjugate to the biotinylated antibody, especially when targeting densely packed cell surface antigens. While direct quantitative comparisons are limited, studies have shown that reagents with longer spacer arms, such as Sulfo-NHS-LC-biotin, result in high specific fluorescence intensity when used to detect cell surface receptors.[8]
Immunoprecipitation and Western Blotting
Experimental Protocols
General Protein Biotinylation Protocol using NHS Esters
This protocol provides a general guideline for the biotinylation of proteins with amine-reactive NHS esters.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-NHS ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting spin column or dialysis.[1]
Competitive ELISA Protocol to Compare Spacer Arm Performance
This protocol is adapted from Muratsugu et al. and can be used to compare the performance of different biotinylation reagents.[7]
Materials:
-
Amine-coated 96-well microplate
-
Biotin-NHS esters with different spacer arms
-
DMSO
-
Phosphate buffer (0.1 M, pH 7.4)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Biotinylation: Dissolve the Biotin-NHS esters in DMSO and then dilute to the desired concentration in phosphate buffer. Add 100 µL of each biotinylation solution to the wells of the amine-coated plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Streptavidin-HRP Binding: Add 100 µL of a diluted streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Visualizing the Impact of Spacer Arm Length
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Impact of Spacer Arm Length on Biotin-Streptavidin Interaction.
Caption: General Workflow for Protein Biotinylation.
Conclusion
The length of the spacer arm is a critical consideration when selecting a biotinylation reagent. For applications involving immobilized targets or crowded molecular environments, such as ELISA and flow cytometry, reagents with longer spacer arms like this compound and its longer-chain counterparts consistently outperform those with short or no spacers. The enhanced accessibility of the biotin moiety afforded by the spacer arm leads to more efficient binding of avidin or streptavidin conjugates, resulting in improved signal intensity and sensitivity. While the optimal spacer length may be application-dependent, the evidence strongly suggests that for most common immunoassays, a longer spacer arm is a key factor in achieving robust and reliable results. Researchers should carefully consider the nature of their specific application and the potential for steric hindrance when choosing the most appropriate biotinylation reagent.
References
- 1. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. Surface protein biotinylation [protocols.io]
Choosing the Right Tool for the Job: A Guide to Cleavable vs. Non-Cleavable Biotinylation Reagents
For researchers, scientists, and drug development professionals, biotinylation is an indispensable technique for labeling and isolating biomolecules. The strength of the biotin-avidin interaction provides a powerful tool for affinity purification, immunoassays, and cellular imaging. However, the choice between a cleavable and a non-cleavable biotinylation reagent can significantly impact experimental outcomes. This guide provides a comprehensive comparison to aid in selecting the optimal reagent for your specific application, supported by experimental data and detailed protocols.
The core difference between these two classes of reagents lies in the linker arm connecting the biotin molecule to the reactive group that targets the biomolecule of interest. Non-cleavable reagents create a stable, permanent bond, ideal for applications where the biotin tag's presence does not interfere with downstream analysis. In contrast, cleavable reagents incorporate a linker with a specific chemical lability, allowing for the removal of the biotin tag after capture, which is a critical advantage in many modern proteomic and functional studies.[1]
Performance Comparison: A Quantitative Look
The primary advantage of cleavable biotinylation reagents is the ability to recover the target protein in its native, unmodified state. This is particularly crucial for downstream applications like mass spectrometry, where the presence of the biotin tag can complicate data analysis, or in functional assays where the tag might hinder the biomolecule's activity.[1]
Experimental data consistently demonstrates the superior performance of cleavable reagents in proteomic analyses. For instance, studies comparing acid-cleavable and non-cleavable biotin-alkyne reagents in biorthogonal non-canonical amino acid tagging (BONCAT) experiments have shown that the cleavable reagent leads to the identification and quantification of over 50% more newly synthesized proteins.[2] Another study comparing a disulfide-containing cleavable reagent with a non-cleavable counterpart for peptide analysis by LC-MS/MS found that the cleavable reagent resulted in a higher percentage of identified biotinylated peptides (88% for cleavable vs. 76% for non-cleavable on average).
| Feature | Cleavable Reagents | Non-Cleavable Reagents |
| Elution Condition | Mild (e.g., reducing agents, acid, light) | Harsh (e.g., boiling, strong acid, chaotropic agents) |
| Target Molecule State After Elution | Native, unmodified | Denatured, biotinylated |
| Protein Identification in Mass Spectrometry | Higher yield and confidence | Lower yield, potential for streptavidin contamination |
| "Bystander Effect" in ADCs | Can be designed to release payload and affect neighboring cells | Payload released only upon antibody degradation |
| Background in Affinity Purification | Lower, as non-specific binders are washed away before cleavage | Higher, due to harsh elution conditions releasing non-specific binders |
| Suitability for Functional Assays Post-Elution | High | Low to none |
Experimental Protocols
The choice between a cleavable and non-cleavable reagent dictates the workflow for affinity purification. Below are generalized protocols for protein biotinylation and purification.
General Protein Biotinylation Protocol (for NHS-ester reagents)
-
Protein Preparation: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in a suitable solvent (e.g., water for Sulfo-NHS esters, DMSO for NHS esters) at a concentration typically 10-50 times that of the protein.
-
Biotinylation Reaction: Add the dissolved biotinylation reagent to the protein solution. The molar ratio of reagent to protein will need to be optimized for each specific application.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or on ice to control the reaction rate.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Removal of Excess Biotin: Remove unreacted biotinylation reagent by dialysis or gel filtration.
Affinity Purification and Elution
Non-Cleavable Reagent Workflow:
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated beads for 30-60 minutes at room temperature.
-
Washing: Wash the beads several times with a suitable buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein using harsh conditions. Common methods include:
Cleavable Reagent Workflow (Disulfide Linker Example):
-
Binding and Washing: Follow the same binding and washing steps as for the non-cleavable workflow.
-
Cleavage and Elution: To release the captured protein, incubate the beads in a buffer containing a reducing agent, such as 50 mM dithiothreitol (DTT) or 10 mM tris(2-carboxyethyl)phosphine (TCEP), for 30-60 minutes at room temperature.[5] This will cleave the disulfide bond, releasing the protein from the biotin-streptavidin complex. The eluted protein is now free of the biotin tag.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows and a decision-making framework.
Caption: Workflow for affinity purification with a cleavable biotinylation reagent.
Caption: Workflow for affinity purification with a non-cleavable biotinylation reagent.
Caption: Decision tree for selecting a biotinylation reagent.
Conclusion
The choice between cleavable and non-cleavable biotinylation reagents is fundamentally dictated by the experimental goals. For applications where the biotinylated molecule does not need to be recovered from streptavidin, such as in certain imaging or on-bead enzymatic assays, non-cleavable reagents provide a stable and robust solution.[6] However, for a growing number of applications in proteomics, drug discovery, and functional genomics where the recovery of a native, unmodified biomolecule is paramount, cleavable reagents offer a significant advantage, enabling more sensitive and accurate downstream analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Choosing the Right Tool for the Job: A Guide to Amine-Reactive vs. Sulfhydryl-Reactive Biotinylation
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a biomolecule—a process known as biotinylation—is a cornerstone technique for detection, purification, and analysis. The choice of biotinylation chemistry is critical, as it can significantly impact the biological activity and experimental outcome. This guide provides an objective comparison of the two most common approaches: amine-reactive and sulfhydryl-reactive biotinylation, supported by experimental data and detailed protocols to inform your selection.
At a Glance: Key Differences
| Feature | Amine-Reactive Biotinylation | Sulfhydryl-Reactive Biotinylation |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Primary Reagent | N-hydroxysuccinimide (NHS) esters | Maleimides, Iodoacetyls |
| Specificity | Lower (primary amines are abundant) | Higher (free cysteines are less common) |
| Potential for Impact on Protein Function | Higher (can modify active sites rich in lysines) | Lower (often targets less functionally critical residues) |
| Typical Degree of Labeling | High | Low to Moderate |
| Common Application | General protein labeling, cell surface labeling | Site-specific labeling, preserving antibody function |
The Chemistry Behind the Choice: Mechanisms of Action
The fundamental difference between these two methods lies in the functional groups they target on a protein.
Amine-Reactive Biotinylation primarily utilizes N-hydroxysuccinimide (NHS) esters. These reagents react with the primary amine groups found on the side chains of lysine residues and the N-terminus of a polypeptide chain to form stable amide bonds.[1][2] Due to the high abundance of lysine residues on the surface of most proteins, this method is robust and generally results in a higher degree of biotin incorporation.[3][4]
Sulfhydryl-Reactive Biotinylation most commonly employs maleimide-based reagents. These react specifically with the sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[5][6] This reaction is highly specific, as free cysteine residues are typically less abundant than lysine residues on a protein's surface.[7][8]
Visualizing the Reactions
Caption: Amine-reactive biotinylation via NHS ester.
Caption: Sulfhydryl-reactive biotinylation via maleimide.
Performance Comparison: A Data-Driven Perspective
While the ideal biotinylation strategy is protein-dependent, the following tables provide illustrative data based on typical experimental outcomes when labeling a model protein such as an antibody (e.g., IgG).
Table 1: Biotin Incorporation and Protein Recovery
| Biotinylation Method | Molar Ratio (Biotin:Protein) | Average Degree of Labeling (Biotin/Protein) | Protein Recovery (%) |
| Amine-Reactive (NHS-Ester) | 20:1 | 5 - 8 | > 90% |
| Sulfhydryl-Reactive (Maleimide) | 20:1 | 2 - 4 | > 95% |
| Note: Data is illustrative and can vary based on the specific protein and reaction conditions. |
Table 2: Impact on Antibody Antigen-Binding Activity
| Biotinylation Method | Target Protein | Antigen Binding Activity Retained (%) |
| Amine-Reactive (NHS-Ester) | Monoclonal Antibody | 60 - 85% |
| Sulfhydryl-Reactive (Maleimide) | Monoclonal Antibody | > 90% |
| Note: Amine-reactive biotinylation can sometimes impact antigen-binding sites if they are rich in lysine residues.[9] Sulfhydryl-reactive methods, often targeting the hinge region of antibodies, are less likely to affect these sites.[10][11] |
Making the Right Choice: A Decision-Making Workflow
Caption: Decision workflow for selecting a biotinylation method.
Experimental Protocols
The following are generalized protocols for the biotinylation of a typical IgG antibody. Optimization may be required for different proteins.
Protocol 1: Amine-Reactive Biotinylation of IgG using NHS-Ester
Materials:
-
IgG solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-LC-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette (10K MWCO)
Procedure:
-
Prepare IgG Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve NHS-LC-Biotin in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent stock solution to the IgG solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the degree of biotinylation using the HABA assay.[12][13][14]
Protocol 2: Sulfhydryl-Reactive Biotinylation of IgG using Maleimide
Materials:
-
IgG solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP-HCl)
-
Maleimide-PEG-Biotin
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1M 2-Mercaptoethanol or L-Cysteine)
-
Desalting column or dialysis cassette (10K MWCO)
Procedure:
-
Reduction of Disulfide Bonds (if necessary): To generate free sulfhydryl groups in the hinge region of the IgG, add a 10-fold molar excess of TCEP-HCl to the antibody solution. Incubate for 30 minutes at room temperature. Note: TCEP does not need to be removed before the addition of the maleimide reagent.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve Maleimide-PEG-Biotin in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent stock solution to the reduced IgG solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction: Add quenching buffer to a final concentration of 10-20 mM to react with any excess maleimide reagent. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess biotin reagent and quenching buffer by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the degree of biotinylation using the HABA assay.[12][13][14]
Conclusion: Making an Informed Decision
The choice between amine-reactive and sulfhydryl-reactive biotinylation is a critical step in experimental design. Amine-reactive biotinylation is a robust method for general labeling and achieving a high degree of biotin incorporation. However, for applications where preserving the specific biological activity of a protein, such as the antigen-binding capacity of an antibody, is paramount, the more targeted approach of sulfhydryl-reactive biotinylation is often the superior choice. By understanding the underlying chemistry, considering the characteristics of the target protein, and following optimized protocols, researchers can confidently select the appropriate biotinylation strategy to achieve their scientific goals.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. nbinno.com [nbinno.com]
- 6. Sulfhydryl Reactive Biotin Reagents [gbiosciences.com]
- 7. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 10. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.ie [fishersci.ie]
Alternative biotinylation reagents to Biotin-X-NHS for specific applications
For decades, Biotin-X-NHS has been a workhorse in laboratories for biotinylating proteins and other biomolecules. Its amine-reactive N-hydroxysuccinimide (NHS) ester chemistry is straightforward and effective for many applications. However, the expanding scope of research, from proteomics to targeted drug delivery, has illuminated the limitations of this standard reagent and spurred the development of a diverse toolkit of alternative biotinylation reagents. This guide provides a comprehensive comparison of these alternatives, offering researchers the information needed to select the optimal reagent for their specific application.
This comparison will delve into reagents with different reactive groups, spacer arms, and functionalities, providing quantitative data where available and detailed experimental protocols for key applications.
Amine-Reactive Alternatives: Fine-Tuning the Classic Approach
While this compound targets primary amines on lysine residues and N-termini, several alternatives offer significant advantages by modifying the spacer arm or the NHS ester itself.[1][2]
Key Considerations for Amine-Reactive Reagents:
-
Solubility: Many traditional NHS esters have poor aqueous solubility, requiring the use of organic solvents like DMSO or DMF, which can be detrimental to some proteins.[3]
-
Spacer Arm Length: The distance between the biotin and the target molecule can impact the accessibility of the biotin to avidin or streptavidin.[4][5] Longer spacer arms can reduce steric hindrance.[4]
-
Cell Permeability: For labeling cell surface proteins, it is crucial to use a reagent that cannot cross the cell membrane.[4][6]
| Reagent | Key Features | Advantages | Disadvantages | Applications |
| This compound | Standard amine-reactive reagent with a 6-atom spacer arm. | Cost-effective, well-established protocols. | Poor water solubility, potential for protein aggregation. | General protein and antibody labeling. |
| Sulfo-NHS-Biotin | Water-soluble due to the addition of a sulfonate group.[6][7][8][9] | High aqueous solubility, membrane impermeable.[6][8] Ideal for cell surface labeling.[6] | Shorter spacer arm (13.5 Å) may lead to steric hindrance in some applications.[6] | Cell surface protein labeling, labeling of antibodies in solution.[6] |
| NHS-PEGn-Biotin (n=4, 12, etc.) | Contains a polyethylene glycol (PEG) spacer arm of varying lengths.[10][11][12][13] | Enhanced water solubility, reduced aggregation, and minimized steric hindrance.[11][13][14] The length of the PEG spacer can be optimized for specific applications. | Higher cost compared to non-PEGylated reagents. | Labeling antibodies for immunoassays, reducing aggregation of labeled proteins.[11][13] |
| NHS-SS-Biotin | Contains a disulfide bond in the spacer arm, which is cleavable by reducing agents like DTT. | Allows for the release of the biotinylated molecule from streptavidin under mild conditions.[4][15] | The disulfide bond may be sensitive to the cellular redox environment. | Affinity purification of proteins, reversible immobilization of biomolecules.[4] |
Experimental Workflow: Cell Surface Protein Biotinylation
This protocol outlines a general procedure for labeling cell surface proteins using a membrane-impermeable biotinylation reagent like Sulfo-NHS-Biotin.
Caption: Workflow for cell surface protein biotinylation.
Protocol:
-
Cell Preparation: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS) to remove any contaminating proteins from the culture medium.
-
Biotinylation Reaction: Incubate the cells with the Sulfo-NHS-Biotin reagent in PBS at 4°C for a specified time (e.g., 30 minutes) with gentle agitation.[1] The concentration of the reagent should be optimized for the specific cell type and application.
-
Quenching: Stop the reaction by adding a quenching buffer, such as PBS containing 100 mM glycine or Tris, and incubate for a short period (e.g., 10-15 minutes) at 4°C.[1]
-
Washing: Wash the cells multiple times with ice-cold PBS to remove any unreacted biotinylation reagent and quenching buffer.
-
Downstream Processing: The biotinylated cells are now ready for downstream applications, such as cell lysis followed by affinity purification of the labeled proteins using streptavidin-coated beads.[1]
Beyond Amines: Targeting Other Functional Groups
For applications requiring more specific or site-directed biotinylation, reagents that target functional groups other than primary amines are invaluable.
| Reagent Class | Target Functional Group | Key Features | Advantages | Disadvantages | Applications |
| Maleimide-Biotin | Sulfhydryls (-SH) | Reacts specifically with free sulfhydryls on cysteine residues.[16] | Provides more site-specific labeling compared to amine-reactive reagents, as free sulfhydryls are less abundant than primary amines. | Requires the presence of a free sulfhydryl, which may necessitate reduction of disulfide bonds.[16] | Labeling specific cysteine residues, studying protein conformation. |
| Hydrazide-Biotin | Aldehydes/Ketones | Reacts with carbonyl groups, which can be generated by oxidizing carbohydrate moieties on glycoproteins. | Allows for specific labeling of glycoproteins. | Requires an oxidation step, which could potentially damage the protein. | Labeling and purification of glycoproteins. |
| Photoreactive Biotin | Non-specific C-H and N-H bonds | Contains a photo-activatable group (e.g., aryl azide) that forms a covalent bond upon exposure to UV light. | Can label molecules that lack common reactive functional groups. | Labeling can be non-specific and may result in a heterogeneous population of labeled molecules. | Proximity labeling studies, identifying protein-protein interactions. |
Experimental Workflow: Sulfhydryl-Reactive Biotinylation
This workflow illustrates the steps involved in labeling a protein with a maleimide-biotin reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | Fisher Scientific [fishersci.ca]
- 9. EZ-Link™ Sulfo-NHS-Biotin, 50 mg - FAQs [thermofisher.com]
- 10. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of NHS Ester Biotinylation Reagents for Optimal Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of the appropriate N-hydroxysuccinimide (NHS) ester biotinylation reagent is a critical determinant of experimental success, profoundly influencing labeling efficiency, solubility, and the functionality of the resulting conjugate. This guide provides an objective, data-driven comparison of common NHS ester biotinylation reagents to inform reagent selection for specific research applications.
Key Performance Metrics of NHS Ester Biotinylation Reagents
The efficiency of biotinylation is influenced by several factors, including the inherent properties of the reagent, protein concentration, the molar ratio of biotin reagent to the target molecule, pH, and reaction time. The most common NHS ester reagents can be categorized based on their solubility, membrane permeability, and the length of their spacer arm.
Amine-Reactive Chemistry: NHS esters react with primary amines (-NH2), such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds.[1][2] This reaction is most efficient at a physiological to slightly alkaline pH of 7-9.[2][3] It is crucial to use buffers devoid of primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[3]
Solubility and Permeability: A key distinction among NHS ester reagents is their solubility. Standard NHS-Biotin is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous protein solution.[1][4] In contrast, Sulfo-NHS esters contain a sulfonate group on the NHS ring, rendering them water-soluble and membrane-impermeable.[4][5] This property is particularly advantageous for labeling cell surface proteins, as the reagent will not cross the cell membrane and label intracellular proteins.[6][7]
Spacer Arms: Many biotinylation reagents incorporate a spacer arm between the biotin and the NHS ester. This spacer arm can reduce steric hindrance, improving the accessibility of the biotin to avidin or streptavidin binding pockets.[8][9] Longer spacer arms, such as those in "LC" (long chain) and PEGylated reagents, can further minimize steric hindrance and, in the case of PEG, enhance the water solubility of both the reagent and the biotinylated protein, which can help prevent aggregation.[1][10]
Quantitative Comparison of Common NHS Ester Biotinylation Reagents
The following table summarizes the key characteristics and performance metrics of widely used NHS ester biotinylation reagents. While direct head-to-head comparative studies under identical conditions are limited in published literature, this table synthesizes available data to provide a representative comparison.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin | NHS-PEG4-Biotin | Sulfo-NHS-SS-Biotin |
| Solubility | Low aqueous solubility (requires organic solvent)[1] | Water-soluble[4] | Low aqueous solubility (requires organic solvent) | Water-soluble[7] | Water-soluble (hydrophilic spacer)[11] | Water-soluble[12] |
| Membrane Permeability | Permeable[2] | Impermeable[5] | Permeable | Impermeable[7] | Permeable | Impermeable[6] |
| Spacer Arm Length | 13.5 Å[13] | 13.5 Å[14] | 22.4 Å[9] | 22.4 Å | 29.0 Å[11] | 24.3 Å[12] |
| Cleavable | No | No | No | No | No | Yes (Thiol-cleavable disulfide bond)[6] |
| Typical Degree of Labeling (Biotin:Protein Ratio) | 3-5[2] | 4-6[14] | Generally high, similar to NHS-Biotin | 1-3 (for 50-200µg Ab) to 4-6 (for 1-10mg Ab)[15] | Optimized for 1-2 biotins per antibody for IP[11] | Varies with application |
| Primary Application | General and intracellular protein labeling[16] | Cell surface protein labeling[17] | General protein labeling where reduced steric hindrance is needed[9] | Cell surface protein labeling with reduced steric hindrance[18] | Labeling antibodies for immunoprecipitation with reduced aggregation[11] | Cell surface protein labeling with the option for subsequent elution from streptavidin[6] |
| Cell Viability | Can be cytotoxic at high concentrations | Generally low cytotoxicity[19] | Similar to NHS-Biotin | Generally low cytotoxicity[19] | Generally low cytotoxicity | Generally low cytotoxicity |
| Stability of Biotinylated Product | Stable amide bond[1] | Stable amide bond[7] | Stable amide bond | Stable amide bond | Stable amide bond[11] | Stable amide bond, but cleavable at the spacer arm[6] |
| Biotin Half-life on Cells | 38.0 hours[19] | 10.8 hours[19] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS Esters
This protocol provides a general framework for biotinylating proteins in solution. Optimal conditions, such as the molar excess of the biotin reagent, may need to be determined empirically for each specific protein.
Materials:
-
Protein to be biotinylated
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[13]
-
NHS ester biotinylation reagent
-
Anhydrous DMSO or DMF (for water-insoluble reagents)[13]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)[3]
-
Desalting column or dialysis equipment for purification[13]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[13]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester biotinylation reagent in the appropriate solvent. For water-insoluble reagents, prepare a stock solution of 10-20 mg/mL in anhydrous DMSO or DMF.[13] For water-soluble reagents, dissolve directly in the reaction buffer.[15]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution.[13][20] The optimal molar ratio may vary depending on the protein concentration and the desired degree of labeling.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[3][13]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[3] Incubate for an additional 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.[1][13]
-
Quantification (Optional): Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]
Protocol for Cell Surface Biotinylation with Sulfo-NHS Esters
This protocol is designed for labeling proteins on the surface of living cells in suspension or adherent cultures.
Materials:
-
Cells (adherent or in suspension)
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)[15]
-
Sulfo-NHS ester biotinylation reagent
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
Procedure:
-
Cell Preparation:
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester biotinylation reagent in ice-cold PBS to the desired final concentration (typically 0.25-1 mg/mL).[6][15]
-
Biotinylation Reaction:
-
Adherent cells: Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Suspension cells: Resuspend the cell pellet in the biotinylation solution at a concentration of approximately 25 x 10^6 cells/mL.[15]
-
-
Incubation: Incubate the cells for 30 minutes at room temperature or on ice.[15] Incubation at 4°C can help reduce the internalization of the biotin label.[15]
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction and remove any unreacted reagent.
-
Cell Lysis: After quenching, the cells can be lysed using a suitable lysis buffer for downstream applications such as immunoprecipitation or western blotting.
Visualizing the Workflow
To further clarify the processes, the following diagrams illustrate the chemical reaction and experimental workflows.
Caption: Chemical reaction of NHS ester with a primary amine on a protein.
Caption: Experimental workflow for general protein biotinylation.
Caption: Workflow for labeling cell surface proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.sangon.com [store.sangon.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. NHS-dPEG®₂₄-biotin - Amerigo Scientific [amerigoscientific.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. proteochem.com [proteochem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Thermo Scientific™ EZ-Link™ NHS-Biotin, 100 mg | LabMart Limited [labmartgh.com]
- 17. store.sangon.com [store.sangon.com]
- 18. selectscience.net [selectscience.net]
- 19. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to Spacer Arm Length in Biotin-Avidin Binding: Minimizing Steric Hindrance
The exceptionally high affinity between biotin and avidin (or streptavidin) is a cornerstone of numerous biotechnological applications, from immunoassays and affinity purification to targeted drug delivery. However, the efficiency of this interaction can be significantly hampered by steric hindrance, a phenomenon where the physical bulk of the molecules involved obstructs the binding site. This guide provides a comparative analysis of how the length of the spacer arm in biotinylation reagents affects steric hindrance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
The binding pocket for biotin is located approximately 9 Å below the surface of the avidin protein. When biotin is directly attached to a large biomolecule, such as an antibody or enzyme, the biomolecule's structure can physically block the biotin from accessing this deep binding pocket. A spacer arm—a chemical linker between the biotin molecule and the reactive group that attaches to the target molecule—extends the biotin away from the surface of the biomolecule, thereby reducing steric hindrance and facilitating a more efficient interaction with avidin.
Comparative Analysis of Spacer Arm Lengths
The choice of spacer arm length is a critical consideration that balances the need to overcome steric hindrance with other factors like solubility and potential non-specific interactions. While longer spacers are generally more effective at reducing steric hindrance, especially with bulky proteins, excessively long and flexible linkers can sometimes lead to a slight decrease in the apparent binding affinity.
The most common types of spacers are hydrocarbon chains (often designated as "LC" for long-chain) and polyethylene glycol (PEG) chains. PEG spacers offer the additional advantages of increased hydrophilicity, which improves the solubility of the biotinylated conjugate and can help reduce non-specific binding.
The intrinsic binding affinity between free biotin and avidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (Kd ≈ 10⁻¹⁵ M). The introduction of a spacer arm does not significantly alter this fundamental interaction. Instead, it influences the apparent binding affinity and the efficiency of binding in a specific experimental context by making the biotin more accessible.
Direct, systematic comparisons of binding kinetics across a wide range of spacer lengths in a single study are limited in publicly available literature. However, the available data consistently demonstrates the positive impact of longer spacers on binding efficiency, particularly in solid-phase assays where one of the binding partners is immobilized.
| Biotinylation Reagent | Spacer Arm Type | Spacer Arm Length (Å) | Key Characteristics & Performance Insights |
| NHS-Biotin | Valeric Acid | 13.5 | Baseline. Prone to significant steric hindrance when labeling large proteins or when biotin is attached to a surface. |
| Sulfo-NHS-LC-Biotin | Aminocaproyl | 22.4 | Improved accessibility. The "Long Chain" (LC) spacer provides sufficient distance for many applications, reducing steric hindrance compared to NHS-Biotin. |
| NHS-PEG4-Biotin | PEG | 29.0 | Good balance. A commonly used reagent that offers a good balance of spacer length and increased water solubility due to the PEG chain. |
| NHS-LC-LC-Biotin | Diaminocaproyl | 30.5 | Further reach. The "LC-LC" or extra-long chain provides additional distance for overcoming significant steric barriers. |
| NHS-PEG12-Biotin | PEG | 55.9 | Maximum distance & solubility. Offers an extended, hydrophilic spacer for applications with severe steric hindrance or where protein aggregation is a concern. |
One study demonstrated that increasing the "bridge length" (spacer arm) from 0.96 nm to 3.05 nm on a microplate surface resulted in a better dose-response curve in an ELISA-like assay, suggesting that the longer spacer allowed more efficient binding of a large horseradish peroxidase-streptavidin conjugate.
Visualizing the Impact of Spacer Arms
The following diagrams illustrate the concept of steric hindrance and the experimental workflow for assessing biotinylation and binding.
Experimental Protocols
The following are generalized protocols for protein biotinylation using a common amine-reactive reagent and for determining the degree of biotinylation.
Protocol 1: Protein Biotinylation using NHS-Ester Reagents
This protocol describes the labeling of a protein with an N-hydroxysuccinimide (NHS) ester-functionalized biotin reagent, which targets primary amines (e.g., lysine residues and the N-terminus).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS Ester reagent (or other NHS-ester biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, allow the vial of NHS-Biotin reagent to equilibrate to room temperature. Dissolve the reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation via HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotin incorporation.
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Reagent Preparation: Prepare the HABA/Avidin reagent solution according to the manufacturer's instructions. This typically involves dissolving pre-weighed HABA and avidin powders in a buffer like PBS.
-
Initial Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (this is the initial reading, A₅₀₀ initial).
-
Displacement Reaction: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix thoroughly.
-
Final Measurement: Allow the reading to stabilize (typically a few minutes) and measure the final absorbance at 500 nm (A₅₀₀ final).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA dye from the avidin. The concentration of biotin can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹). From this, the molar ratio of biotin to protein can be determined.
Protocol 3: General Workflow for Binding Analysis using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics (kon and koff) and affinity (Kd).
Procedure Outline:
-
Chip Preparation: A streptavidin-coated sensor chip is equilibrated with running buffer.
-
Ligand Immobilization: The purified biotinylated protein is injected over the streptavidin surface. Due to the high-affinity interaction, it will be tightly captured on the chip surface.
-
Analyte Injection: The binding partner (analyte) is injected at several different concentrations over the immobilized ligand surface. Association is measured during the injection.
-
Dissociation: After the injection, running buffer flows over the chip, and the dissociation of the analyte from the ligand is measured.
-
Data Analysis: The resulting sensorgrams (a plot of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
By performing this analysis with proteins biotinylated with different spacer arm reagents, a researcher can directly and quantitatively compare how spacer length influences the binding kinetics for their specific system.
A Researcher's Guide to Selecting the Optimal Biotinylation Reagent for Proteomic Analyses
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a critical step in numerous proteomic workflows, from affinity purification to the elucidation of protein-protein interactions. The covalent attachment of biotin serves as a robust handle for the detection, isolation, and identification of proteins of interest. However, the diverse landscape of commercially available biotinylation reagents, each with unique chemical properties, necessitates a careful and informed selection process to ensure experimental success. This guide provides an objective, data-driven comparison of commonly used biotinylation reagents, complete with experimental protocols and visual aids to facilitate reagent selection for your specific proteomic applications.
Key Classes of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on their reactivity towards specific amino acid residues and their functional characteristics. The most prevalent categories include amine-reactive reagents, sulfhydryl-reactive reagents, and specialized reagents for proximity-based labeling.[1]
Amine-Reactive Reagents: These are the most widely used biotinylation reagents in proteomics, primarily targeting the abundant primary amines found on lysine residues and the N-terminus of proteins.[2][3] N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[2] Variations in their structure, such as the inclusion of a spacer arm or a sulfo-group for increased water solubility, can significantly influence their performance.[2]
Sulfhydryl-Reactive Reagents: These reagents specifically target cysteine residues, which are often less abundant than lysine, allowing for more targeted labeling.[4]
Proximity Labeling Reagents: This class of reagents, typically enzymes like BioID or TurboID, are fused to a protein of interest.[2] They generate reactive biotin species that covalently label neighboring proteins within a short radius, enabling the mapping of protein-protein interactions and the characterization of subcellular proteomes.[2]
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent has a profound impact on labeling efficiency, specificity, and the overall success of a proteomic experiment.[2] The following tables summarize quantitative data and key characteristics of popular reagents to guide your selection.
Amine-Reactive Reagents: A Head-to-Head Comparison
Amine-reactive reagents are the workhorses for general protein biotinylation.[2] Key considerations in selecting an amine-reactive reagent include its solubility, membrane permeability, spacer arm length, and whether the linker is cleavable.
| Reagent | Solubility & Permeability | Spacer Arm Length (Å) | Linker Type | Key Features & Performance Insights |
| NHS-Biotin | Low water solubility (requires organic solvent); Membrane permeable | 13.5 | Non-cleavable | A classic, widely used reagent. Its hydrophobicity can sometimes lead to aggregation of the labeled protein.[4][5] |
| Sulfo-NHS-Biotin | Water-soluble; Membrane impermeable | 13.5 | Non-cleavable | Ideal for labeling cell surface proteins as it does not cross the cell membrane. The charged sulfo-group increases water solubility.[6][7] |
| NHS-PEG4-Biotin | Increased hydrophilicity | 29.0 | Non-cleavable | The PEG spacer reduces steric hindrance and minimizes non-specific binding, providing a good balance for many applications.[5] |
| Sulfo-NHS-LC-Biotin | Water-soluble; Membrane impermeable | 22.4 | Non-cleavable | Features a longer spacer arm to further reduce steric hindrance during avidin/streptavidin binding.[8] |
| Sulfo-NHS-SS-Biotin | Water-soluble; Membrane impermeable | 24.3 | Cleavable (Disulfide) | The disulfide bond in the spacer arm can be cleaved with reducing agents, allowing for the gentle elution of the target protein from streptavidin beads. This is particularly advantageous for downstream mass spectrometry analysis.[9][10] A comparative study showed a higher percentage of biotinylated peptides identified with a cleavable reagent (88%) versus a non-cleavable one (76%).[11] |
Proximity Labeling Enzymes: A Comparative Overview
Proximity labeling has become a powerful tool for studying protein interaction networks in their native cellular environment.[12]
| Enzyme | Labeling Time | Key Features & Performance Insights |
| BioID/BioID2 | Hours (typically 18-24h) | A promiscuous biotin ligase that labels proteins in close proximity. BioID2 is smaller and more active than the original BioID.[12] |
| APEX2 | Minutes (typically 1 min) | An ascorbate peroxidase that offers rapid labeling kinetics, providing a "snapshot" of protein proximity. However, it can be toxic due to the requirement of H₂O₂.[13] |
| TurboID/miniTurbo | Minutes (as short as 10 min) | An engineered promiscuous biotin ligase that is faster and more efficient than BioID and less toxic than APEX2.[14][15] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for common biotinylation workflows.
Protocol 1: Biotinylation of a Purified Protein in Solution using NHS-Biotin
This protocol describes the general steps for biotinylating a purified protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the biotinylation reaction.[9]
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF.[2]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Biotin to the protein solution.[2] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[9] Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer.[2]
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2][16]
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is designed for labeling proteins on the surface of intact cells, followed by enrichment and analysis.[17]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin agarose beads
-
Elution buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.[17]
-
Biotinylation Reaction: Incubate cells with Sulfo-NHS-SS-Biotin (typically 0.25-1 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.[18]
-
Quenching: Quench the reaction by adding quenching buffer and incubating for 10-15 minutes at 4°C.[17]
-
Cell Lysis: Wash cells with PBS and then lyse them in a suitable lysis buffer.[17]
-
Affinity Purification: Incubate the cell lysate with streptavidin agarose beads to capture the biotinylated proteins.[17]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.[17]
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[17]
Protocol 3: Proximity Labeling using TurboID
This protocol outlines the general steps for a proximity labeling experiment using TurboID.[19]
Materials:
-
Cells expressing the TurboID-fusion protein
-
Biotin solution (e.g., 50 µM)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin beads
Procedure:
-
Biotin Labeling: Supplement the cell culture medium with excess biotin and incubate for the desired labeling time (e.g., 10 minutes).[19]
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to solubilize proteins and inactivate TurboID.[19]
-
Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.[19]
-
Washing: Perform stringent washes to remove non-specific binders.[19]
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads for mass spectrometry analysis.[19]
Visualizing the Workflow and Concepts
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:
-
High Background/Non-specific Binding: This can be caused by inadequate blocking, insufficient washing, or the presence of endogenous biotin.[20]
-
Solution: Optimize blocking conditions (e.g., use a non-biotin-containing blocker like BSA), increase the number and stringency of wash steps, and consider pre-clearing your lysate with unconjugated beads.[20]
-
-
Low or No Signal: This may result from inefficient biotinylation, steric hindrance, or degradation of the target protein.[4]
-
Contamination with Intracellular Proteins in Cell Surface Labeling: This indicates compromised cell membrane integrity.[22]
By carefully considering the specific requirements of your proteomic study and leveraging the information and protocols provided in this guide, you can confidently select the most appropriate biotinylation reagent to achieve robust and reproducible results.
References
- 1. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.sangon.com [store.sangon.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TurboID Labeling and Analysis of Proteins in the Primary Cilium [bio-protocol.org]
- 14. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]
- 15. Proximity labeling in mammalian cells with TurboID and split-TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 19. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Biotin-X-NHS vs. Enzymatic Biotinylation for High-Fidelity Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a cornerstone of modern molecular and cellular analysis. The choice of biotinylation strategy can profoundly impact the reliability and interpretation of experimental results. This guide provides an objective, data-driven comparison of two prevalent methodologies: chemical biotinylation using Biotin-X-NHS and enzymatic biotinylation, primarily focusing on the widely used BirA-AviTag system.
This comparison delves into the fundamental mechanisms, labeling efficiency, specificity, and potential impact on protein function of each method. We present a synthesis of available data and detailed experimental protocols to empower researchers to select the optimal approach for their specific application, whether it be in proteomics, drug discovery, or diagnostics.
Executive Summary
| Feature | This compound (Chemical) | Enzymatic Biotinylation (e.g., BirA-AviTag) |
| Mechanism | Amine-reactive N-hydroxysuccinimide (NHS) ester chemistry. | Enzyme-catalyzed covalent attachment of biotin to a specific recognition sequence. |
| Specificity | Targets primary amines (lysine residues and N-termini); can exhibit off-target reactivity with other nucleophilic residues.[1] | Highly specific to a pre-defined peptide tag (e.g., AviTag), resulting in site-specific labeling.[2][3] |
| Labeling Stoichiometry | Multiple, randomly distributed biotin molecules per protein. | Typically a single biotin molecule per recognition tag, leading to a homogenous 1:1 stoichiometry. |
| Efficiency | Can be tuned to achieve high labeling efficiency, often approaching 100%. | High efficiency, often achieving over 90% biotinylation of the target protein. |
| Impact on Protein Function | Higher risk of disrupting protein structure and function due to random modification of functionally important residues. | Minimal impact on protein function as the modification is directed to a specific, often inert, tag. |
| Workflow | Simple, one-step chemical reaction. | Requires genetic engineering to introduce the recognition tag; involves an enzymatic reaction step. |
| Versatility | Applicable to a wide range of proteins without prior modification. | Requires the target protein to be recombinantly expressed with the recognition tag. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and enzymatic biotinylation lies in their approach to labeling.
This compound employs a robust and straightforward chemical reaction. The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines, which are abundant on the side chains of lysine residues and at the N-terminus of proteins, to form stable amide bonds.[4][5] This amine-reactive chemistry is efficient but inherently non-specific, as it will target any accessible primary amine on the protein surface. The "X" in this compound refers to a spacer arm, which helps to reduce steric hindrance between the biotin molecule and the protein, facilitating its interaction with avidin or streptavidin.[5]
Enzymatic biotinylation offers a highly controlled and specific alternative. The most common system utilizes the E. coli biotin ligase, BirA, which recognizes a 15-amino acid sequence known as the AviTag.[3] When a protein of interest is genetically engineered to include an AviTag, the BirA enzyme specifically catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within the tag.[3] This process mimics the natural post-translational modification of proteins and ensures a homogenous, site-specifically biotinylated product.[2][3]
Performance Comparison: Efficiency, Specificity, and Functional Integrity
While both methods can achieve high levels of biotinylation, their performance characteristics differ significantly, particularly in terms of specificity and the preservation of protein function.
Labeling Efficiency
| Method | Typical Labeling Efficiency | Notes |
| This compound | >90% (tunable) | Efficiency is dependent on reaction conditions such as pH, temperature, and the molar ratio of biotin reagent to protein. |
| Enzymatic (BirA-AviTag) | >90% | High efficiency is consistently achieved under optimized enzymatic conditions. |
Specificity and Off-Target Effects
A critical consideration in biotinylation is the potential for off-target modifications, which can lead to misleading results.
This compound , due to its reliance on the widespread availability of primary amines, can lead to a heterogeneous population of biotinylated proteins with varying numbers of biotin molecules attached at different locations. Furthermore, studies have shown that NHS esters are not exclusively reactive towards primary amines and can also acylate other nucleophilic residues such as serine, tyrosine, and arginine under certain conditions.[1] This lack of specificity can be a significant drawback, especially in applications requiring a homogenous product or where the modification of non-target residues could interfere with protein function.
Enzymatic biotinylation , in contrast, offers exceptional specificity. The BirA enzyme has a stringent requirement for the AviTag sequence, ensuring that biotinylation occurs only at the intended site.[2][3] This results in a uniformly labeled protein population with a precise 1:1 stoichiometry of biotin to protein, minimizing the risk of off-target effects and functional disruption.
Impact on Protein Function
The random nature of chemical biotinylation poses a greater risk to the functional integrity of the target protein. Modification of lysine residues within active sites, binding interfaces, or regions critical for proper folding can lead to a partial or complete loss of biological activity.
Enzymatic biotinylation circumvents this issue by directing the modification to the AviTag, which is typically fused to the N- or C-terminus or inserted into a flexible loop of the target protein, away from functionally important domains. This site-specific approach is generally considered to have a minimal impact on the protein's structure and function.[6]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: Enzymatic biotinylation of an AviTagged protein by BirA ligase.
Experimental Workflow Diagrams
Caption: A typical experimental workflow for chemical biotinylation with this compound.
Caption: A standard workflow for enzymatic biotinylation using the BirA-AviTag system.
Experimental Protocols
Key Experiment 1: Chemical Biotinylation with this compound
Objective: To biotinylate a purified protein using this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis tubing for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer, as primary amines in buffers like Tris will compete with the protein for biotinylation.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess over the protein. For dilute protein solutions (<2 mg/mL), a higher molar excess may be required.
-
Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and the quenching agent by dialysis against a suitable buffer or by using a desalting column.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by a streptavidin gel-shift assay on SDS-PAGE.
Key Experiment 2: Enzymatic Biotinylation with BirA and AviTag
Objective: To site-specifically biotinylate an AviTagged protein using BirA ligase.
Materials:
-
Purified AviTagged protein.
-
Purified BirA enzyme.
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3).
-
10 mM ATP solution.
-
10 mM Biotin solution.
-
100 mM MgCl₂ solution.
-
Desalting column or other purification system to remove BirA and excess biotin.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to the final volume.
-
10X Reaction Buffer (to a final concentration of 1X).
-
10 mM ATP (to a final concentration of 1 mM).
-
100 mM MgCl₂ (to a final concentration of 10 mM).
-
Purified AviTagged protein (e.g., to a final concentration of 10-50 µM).
-
10 mM Biotin (to a final concentration of 50-100 µM).
-
BirA enzyme (typically at a 1:20 to 1:40 molar ratio of BirA to target protein).
-
-
Incubation: Mix the reaction gently and incubate for 1-2 hours at 30°C. For sensitive proteins, the incubation can be performed at a lower temperature for a longer duration (e.g., overnight at 4°C).
-
Purification:
-
To remove the BirA enzyme (if it is tagged, e.g., with GST or His-tag), use the corresponding affinity resin.
-
Remove excess biotin and other small molecules by buffer exchange using a desalting column or dialysis.
-
-
Assessment of Biotinylation: The efficiency of biotinylation can be determined by a streptavidin gel-shift assay. Mix a small aliquot of the biotinylated protein with an excess of streptavidin and run on an SDS-PAGE gel. A shift in the molecular weight of the protein band indicates successful biotinylation.
Conclusion
The choice between this compound and enzymatic biotinylation is contingent upon the specific requirements of the experiment. For applications where high specificity, a homogenous product, and the preservation of protein function are paramount, enzymatic biotinylation is the superior choice. While it requires an initial investment in molecular cloning to introduce the AviTag, the resulting precision and reliability of the data often justify the effort.
Conversely, this compound offers a simple, rapid, and cost-effective method for general biotinylation purposes, particularly when working with proteins that are not amenable to recombinant expression or when a high degree of labeling is the primary goal and potential impacts on function are less critical.
By understanding the distinct advantages and limitations of each approach, researchers can make an informed decision to ensure the generation of high-quality, reproducible data in their scientific endeavors.
References
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Site-specific biotinylation of purified proteins using BirA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. nbinno.com [nbinno.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Proper Disposal of Biotin-X-NHS: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-X-NHS (N-Hydroxysuccinimidyl-6-(biotinamido)hexanoate), a common biotinylation reagent. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care, utilizing appropriate Personal Protective Equipment (PPE). The compound is classified as harmful and an irritant.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[3][4][5] When handling the solid powder, a dust mask or a suitable respirator is recommended to avoid inhalation.[4][6]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[2][3]
-
Avoid Contact: Prevent direct contact with skin and eyes.[3][7] In case of accidental contact, rinse the affected area with copious amounts of water and consult the Safety Data Sheet (SDS) for further first-aid measures.[2][3]
-
Handling Practices: Do not eat, drink, or smoke when handling this product.[2][7] Wash hands thoroughly after handling.[2][7]
Hazard Identification
This compound is classified with several hazards that necessitate its handling as chemical waste. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Water Hazard Class | Class 1 | Slightly hazardous for water[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's chemical waste program. Do not dispose of this chemical down the drain or in regular trash .[3][8]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound as hazardous chemical waste.[4] This includes unused or expired reagent, contaminated solutions, and any labware that has come into direct contact with the chemical (e.g., pipette tips, weigh paper, gloves).[3][8]
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's guidelines.[3]
2. Containerization:
-
Solid Waste: Place unused this compound powder and contaminated solids into a clearly labeled, sealed, and appropriate chemical waste container.[3][8] A sealed bag or container is suitable for solid waste.[4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container, such as a high-density polyethylene bottle with a screw cap.[6][8] The choice of container must be compatible with the solvent used (e.g., DMSO, DMF).[6]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound".[3][4] Avoid using abbreviations.
-
Include any other information required by your institution, such as the solvent components, concentration, quantity, and the date of accumulation.[3][8]
4. Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area.[3][8]
-
This area should be well-ventilated, away from general laboratory traffic, and provide secondary containment to manage potential leaks.[4][8]
-
Ensure the container is kept closed except when adding waste.[4]
5. Waste Pickup and Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or an equivalent licensed waste disposal contractor.[3][8][9]
Experimental Protocol: Hydrolysis of Reactive NHS Ester
For aqueous solutions from labeling reactions, it may be prudent to quench the reactive NHS ester before collection for disposal. The NHS ester moiety readily hydrolyzes, especially at a basic pH, rendering it non-reactive.[10][11] This procedure converts the amine-reactive ester into a more stable carboxylate.
Methodology:
-
Adjust pH: Ensure the pH of the aqueous solution is neutral or slightly basic (pH 7.0 - 8.5).[12] If necessary, add a small amount of a non-amine-containing buffer like sodium bicarbonate to raise the pH. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the NHS ester.[10]
-
Incubate: Allow the solution to stand at room temperature for several hours (a minimum of 4-5 hours at pH 7, or 1 hour at pH 8) to ensure complete hydrolysis of the NHS ester.[11]
-
Collect for Disposal: After incubation, transfer the solution to your designated aqueous hazardous waste container and follow the containerization and labeling steps outlined above.[6]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust formation.[3][7]
-
For solutions, absorb the spill with an inert material like diatomite or universal binders.[2][4]
-
Place all cleanup materials into a designated and labeled hazardous waste container.[3][4]
-
Clean the spill area thoroughly.[3] Surfaces can be decontaminated by scrubbing with alcohol.[2][4]
-
-
Major Spills:
-
Evacuate the area and alert your institution's EHS or emergency response team immediately.[7]
-
Restrict access to the spill area.
-
Follow the instructions of the trained emergency responders.
-
Decontamination of Labware
All non-disposable labware that has come into contact with this compound must be decontaminated before reuse.
-
Rinsing: Triple rinse the labware with a suitable solvent in which the compound is soluble (e.g., DMSO, DMF, or alcohol).[9]
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste and dispose of it according to the procedures outlined above.[9]
-
Final Cleaning: After decontamination, the labware can be washed with soap and water.[9]
Caption: Disposal workflow for this compound chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-X-NHS
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-X-NHS, a common reagent used for biotinylating proteins and other molecules. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | Protects eyes from airborne powder particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents direct skin contact with the compound.[2] |
| Body Protection | A fully buttoned laboratory coat.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[2] | Prevents inhalation of fine powder particles.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container at -20°C in a dry, well-ventilated area.[3][4]
-
Protect from light and moisture.[4]
-
Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5][6][7]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation risk.[2]
-
This compound is soluble in organic solvents like DMSO and DMF.[4][8] Prepare solutions immediately before use as the NHS ester moiety readily hydrolyzes and becomes non-reactive in the presence of moisture.[5][6][9]
-
Do not prepare stock solutions for storage.[5][6][9] Discard any unused reconstituted reagent.[5][6][9]
-
Avoid using buffers that contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[4][5][9]
3. Experimental Procedure (General Protocol for Protein Biotinylation):
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).[9]
-
Calculate the required amount of this compound. A common starting point is a 12 to 20-fold molar excess of the biotin reagent to the protein.[9][10]
-
Add the freshly prepared this compound solution to the protein solution.
-
Incubate the reaction at room temperature for 30 minutes or on ice for two hours.[9][10]
-
Remove excess, non-reacted this compound using dialysis or a desalting column.[5][6]
4. Disposal Plan:
-
Unused Reagent: Dispose of unused this compound and any empty containers in accordance with federal, state, and local regulations for chemical waste.[11]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and labware, should be considered contaminated and disposed of as chemical waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[1] The compound is considered slightly hazardous to water.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, ensuring both the quality of your results and the protection of your laboratory personnel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. adipogen.com [adipogen.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
